Benzene-1,2,4,5-tetracarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFAMLQSRIUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294147 | |
| Record name | Pyromellitamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6183-35-3 | |
| Record name | Pyromellitamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5-Benzenetetracarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyromellitamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYROMELLITAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V6C2CZ9GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Benzene-1,2,4,5-tetracarboxamide from Pyromellitic Dianhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for benzene-1,2,4,5-tetracarboxamide, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available pyromellitic dianhydride. While a specific, detailed protocol for this direct amidation with ammonia is not extensively documented in publicly available literature, this guide outlines a scientifically sound, two-step experimental procedure based on established principles of organic synthesis. The proposed pathway involves the initial formation of a tetra-amic acid intermediate, followed by dehydration to yield the target tetracarboxamide.
Reaction Overview
The synthesis of this compound from pyromellitic dianhydride is predicated on the nucleophilic acyl substitution reaction between an acid anhydride and an amine, in this case, ammonia. The reaction is expected to proceed in two key stages:
-
Ring-Opening Ammonolysis: Pyromellitic dianhydride is treated with an excess of ammonia. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbons of the anhydride rings. This leads to the opening of both anhydride rings to form the intermediate, benzene-1,2,4,5-tetracarboxamic acid.
-
Dehydration/Cyclization: The intermediate tetra-amic acid is then subjected to dehydration to form the final product, this compound. This step is crucial for the formation of the amide bonds from the amic acid groups.
Proposed Experimental Protocol
This section details a plausible experimental procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyromellitic dianhydride | Reagent | Sigma-Aldrich, et al. | Ensure dryness before use. |
| Ammonia solution | 28-30% in water | Fisher Scientific, et al. | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics, et al. | |
| Acetic Anhydride | Reagent | Alfa Aesar, et al. | |
| Sodium Acetate | Anhydrous | J.T. Baker, et al. | |
| Deionized Water | - | - | |
| Methanol | ACS Grade | VWR, et al. | For washing the final product. |
2.2. Step 1: Synthesis of Benzene-1,2,4,5-tetracarboxamic Acid (Intermediate)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.9 g (0.05 mol) of pyromellitic dianhydride in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 25 mL of concentrated aqueous ammonia (28-30%) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
The formation of a white precipitate of the tetra-amic acid intermediate is expected.
-
Filter the precipitate under vacuum and wash with cold deionized water (2 x 50 mL) and then with cold methanol (2 x 30 mL).
-
Dry the white solid in a vacuum oven at 60 °C overnight to yield the crude benzene-1,2,4,5-tetracarboxamic acid.
2.3. Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, suspend the dried tetra-amic acid intermediate from Step 1 in 100 mL of acetic anhydride.
-
Add 4.1 g (0.05 mol) of anhydrous sodium acetate to the suspension.
-
Heat the mixture to 100 °C with stirring for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then wash with methanol (2 x 50 mL).
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
3.1. Expected Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Insoluble in water and common organic solvents; soluble in DMSO. |
3.2. Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the functional groups present in the final product.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400-3200 (broad) |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | ~1600 |
| C-N Stretch | ~1400 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aromatic C=C Stretch | ~1600, 1475 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the low solubility of the product, obtaining high-quality NMR spectra may be challenging. Deuterated dimethyl sulfoxide (DMSO-d₆) is a potential solvent.
-
¹H NMR: A singlet corresponding to the two aromatic protons is expected in the aromatic region (δ 7.5-8.5 ppm). Broad signals for the amide protons (NH₂) would also be anticipated.
-
¹³C NMR: Signals for the aromatic carbons and the amide carbonyl carbons would be expected.
-
Diagrams and Workflows
4.1. Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the proposed synthesis.
Safety Considerations
-
Pyromellitic dianhydride is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a fume hood and avoid inhalation of vapors.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.
-
The reaction should be performed with appropriate engineering controls and safety precautions in place.
Conclusion
This technical guide outlines a feasible and logical synthetic approach to this compound from pyromellitic dianhydride. While this proposed protocol is based on fundamental organic chemistry principles, optimization of reaction conditions such as temperature, reaction time, and purification methods may be necessary to achieve high yields and purity. The successful synthesis of this molecule could provide a valuable scaffold for the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to use this guide as a starting point for their investigations into the synthesis and applications of this compound.
Unveiling the Structural Architecture of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the structural characteristics of Benzene-1,2,4,5-tetracarboxamide, also known as pyromellitamide. While a definitive single-crystal X-ray diffraction study for the parent compound is not publicly available, this document synthesizes information from related derivatives and analogous compounds to infer its crystallographic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, experimental protocols for characterization, and the pivotal role of hydrogen bonding in the supramolecular assembly of this class of compounds.
Introduction
This compound is a planar aromatic molecule with four amide functional groups. The inherent hydrogen bonding capabilities of the amide groups suggest a high propensity for self-assembly into ordered supramolecular structures. These structures are of significant interest in materials science and drug development due to their potential applications in forming stable gels, scaffolds, and other functional materials. This guide will explore the expected crystal structure, drawing parallels from a well-characterized derivative, N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide, which has been studied via single-crystal X-ray diffraction[1].
Synthesis and Crystallization
The synthesis of this compound and its derivatives typically involves the aminolysis of pyromellitic dianhydride. For instance, the synthesis of N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide is achieved through the reaction of pyromellitic anhydride with ethanolamine, followed by a reaction with hexanoyl chloride[1]. The general synthetic approach is outlined in the workflow diagram below.
Figure 1: General Synthesis and Crystallization Workflow
Growing single crystals suitable for X-ray diffraction is a critical step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.
Inferred Crystal Structure and Hydrogen Bonding
Based on the single-crystal X-ray structure of N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide, it is highly probable that the parent this compound also forms one-dimensional columnar stacks. This assembly is driven by a network of intermolecular hydrogen bonds between the amide groups of adjacent molecules[1]. Each amide group can act as both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to a robust and directional packing arrangement.
The anticipated hydrogen bonding network is depicted in the following diagram:
References
Spectroscopic properties (NMR, IR, Mass Spec) of Benzene-1,2,4,5-tetracarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Benzene-1,2,4,5-tetracarboxamide, a molecule of interest in materials science and polymer chemistry. Due to the limited availability of direct spectroscopic data for the simple, non-polymeric form of this compound, this guide focuses on a closely related and well-characterized derivative: a benzene tetracarboxamide polyamine (BTCP). The data presented is primarily derived from the synthesis and characterization of this polymer, offering valuable insights into the spectroscopic behavior of the core this compound moiety.
Synthesis and Structure
The benzene tetracarboxamide polyamine (BTCP) is synthesized from pyromellitic dianhydride (PMDA) and a diamine in an N-methyl-2-pyrrolidone (NMP) solvent. The reaction proceeds through an amic acid intermediate, which is then converted to the final polyamine. This synthesis is a crucial step in obtaining the material for spectroscopic analysis.[1][2][3][4][5]
Experimental Protocol: Synthesis of Benzene Tetracarboxamide Polyamine (BTCP) [1][2][3][4][5]
A detailed experimental protocol for the synthesis of BTCP can be found in the work by Yoo et al. (2018). The general steps involve:
-
Dissolving the diamine (e.g., Jeffamine D-400) in NMP under a nitrogen atmosphere.
-
Slowly adding pyromellitic dianhydride (PMDA) to the solution and stirring to form the amic acid intermediate.
-
Adding an excess of the diamine to the amic acid solution and heating to induce amide formation.
-
Removing the NMP solvent via vacuum evaporation.
-
Drying the resulting solid to obtain the benzene tetracarboxamide polyamine.
dot
Caption: Synthetic workflow for Benzene Tetracarboxamide Polyamine (BTCP).
Spectroscopic Data
The following sections present the available spectroscopic data for the benzene tetracarboxamide polyamine (BTCP).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy:
The ¹H-NMR spectrum of the BTCP, recorded in DMSO-d₆, shows characteristic signals for the aromatic protons of the benzene ring and the protons of the polyamine backbone. The absence of the carboxylic acid proton signal (which would appear around 10.3–9.4 ppm in the amic acid intermediate) confirms the formation of the amide bonds.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.6–8.0 | m | Aromatic protons (Hₐ) |
| 7.6–8.0 | s | Amide proton (NH) |
| 7.3–7.6 | s | Aromatic proton (Hₑ) |
| Table 1: ¹H-NMR Spectroscopic Data for Benzene Tetracarboxamide Polyamine (BTCP) in DMSO-d₆.[1] |
¹³C-NMR Spectroscopy:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165-175 |
| C (aromatic, substituted) | ~135-145 |
| C-H (aromatic) | ~120-130 |
| Table 2: Predicted ¹³C-NMR Chemical Shifts for the this compound Core. |
Experimental Protocol: NMR Spectroscopy
For aromatic polyamides, which often have limited solubility, high-resolution solid-state NMR spectroscopy can be a powerful characterization technique. For solution-state NMR, deuterated polar aprotic solvents like DMSO-d₆ or DMAc-d₉ are commonly used. Quantum-chemical calculations can also be employed to aid in the interpretation of the NMR spectra.
Infrared (IR) Spectroscopy
The FT-IR spectrum of the BTCP provides clear evidence for the formation of the amide functional groups. The key spectral features include the disappearance of the amic acid C=O stretching peak and the appearance of the characteristic amide I and amide II bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3360 and 3220 | NH₂ stretching |
| 1670 | C=O stretching (Amide I) |
| 1625 | Antisymmetric stretching (COO⁻) |
| 1590 | NH₂ bending (Amide II) |
| Table 3: FT-IR Spectroscopic Data for Benzene Tetracarboxamide Polyamine (BTCP).[1] |
Experimental Protocol: IR Spectroscopy
FT-IR spectra of polyamides can be obtained from solid samples using techniques like Attenuated Total Reflectance (ATR) or by preparing KBr pellets. For insoluble polymers, ATR-FTIR is a particularly useful method as it requires minimal sample preparation.
Mass Spectrometry (MS)
While specific mass spectrometry data for this compound is not available, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polyamides.[6][7][8][9] This method can provide information on the molecular weight distribution of the polymer, the structure of the repeating units, and the nature of the end groups.
Experimental Protocol: MALDI-TOF Mass Spectrometry of Polyamides [6][7]
Due to the often low solubility of aromatic polyamides, specialized sample preparation methods are required for MALDI-TOF MS analysis. A common approach involves:
-
Finely grinding the polyamide sample and the MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) together.
-
Pressing the solid mixture into a pellet.
-
Analyzing the pellet directly in the mass spectrometer.
This solid-state sample preparation method circumvents solubility issues and allows for the successful analysis of insoluble polymers.[6][7]
Logical Relationship of Spectroscopic Methods
The different spectroscopic techniques provide complementary information to elucidate the structure of this compound and its derivatives.
dot
Caption: Relationship between spectroscopic methods and structural elucidation.
Conclusion
This technical guide has summarized the available spectroscopic data for a benzene tetracarboxamide polyamine, a close derivative of this compound. The provided ¹H-NMR and FT-IR data, along with general experimental protocols for NMR, IR, and mass spectrometry of aromatic polyamides, offer a comprehensive resource for researchers in the field. While direct spectroscopic data for the non-polymeric title compound remains elusive, the information presented here provides a strong foundation for understanding its expected spectroscopic properties and for guiding future experimental work.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzene Tetracarboxamide Polyamine and Its Effect on Epoxy Resin Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Benzene Tetracarboxamide Polyamine and Its Effect on Epoxy Resin Properties | Semantic Scholar [semanticscholar.org]
- 4. (PDF) Synthesis of Benzene Tetracarboxamide Polyamine and [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tytlabs.co.jp [tytlabs.co.jp]
Solubility Characteristics of Benzene-1,2,4,5-tetracarboxamide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility profile of Benzene-1,2,4,5-tetracarboxamide, a molecule with potential applications in materials science and medicinal chemistry. A comprehensive review of available scientific literature reveals a notable scarcity of quantitative solubility data for this specific compound. This document synthesizes the available qualitative information and provides a framework for its experimental solubility determination.
Core Solubility Profile
The presence of four amide groups, capable of acting as both hydrogen bond donors and acceptors, would lead to a highly crystalline and stable solid-state structure, making it challenging for solvent molecules to disrupt the lattice. It is anticipated that the compound would exhibit poor solubility in water and most common organic solvents. Solvents with strong hydrogen bond-donating or -accepting capabilities, such as polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), may offer a higher likelihood of dissolution.
Inferred Solubility Characteristics
| Solvent Class | Inferred Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Potentially Low to Moderate | Capable of disrupting the strong intermolecular hydrogen bonds of the amide network. |
| Polar Protic (e.g., Water, Ethanol) | Very Low | Strong solute-solute interactions (hydrogen bonding) are likely to be more favorable than solute-solvent interactions. |
| Nonpolar (e.g., Hexane, Toluene) | Very Low / Insoluble | Lack of favorable interactions to overcome the strong intermolecular forces within the crystal lattice. The tendency of derivatives to form gels in these solvents supports this inference[1]. |
Experimental Protocol for Solubility Determination
Given the presumed low solubility of this compound, a robust experimental protocol is crucial for accurate determination. The following methodology, adapted from standard practices for poorly soluble compounds, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker/incubator
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately centrifuge the withdrawn sample at a high speed to pellet any remaining suspended solids.
-
Filter the supernatant through a syringe filter to remove any fine particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing Synthesis of a Pyromellitamide Derivative
The following diagram illustrates the synthetic pathway for a substituted pyromellitamide, which provides context for the formation of the core amide structure.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility is depicted below.
References
Thermal Stability and Decomposition of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Benzene-1,2,4,5-tetracarboxamide, also known as pyromellitamide. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide establishes a robust understanding of its expected thermal behavior by examining closely related, high-performance aromatic polyimides derived from its precursor, pyromellitic dianhydride. These polymers are renowned for their exceptional thermal stability. This document details the standard experimental protocols for thermal analysis and presents data from analogous systems to serve as a reliable reference for researchers.
Introduction
This compound is a small organic molecule featuring a central benzene ring with four carboxamide functional groups. Its rigid, aromatic core and the presence of multiple hydrogen-bonding amide groups suggest a high degree of thermal stability. While this molecule is a fundamental building block, detailed studies on its specific thermal properties are not extensively reported. However, the pyromellitimide structure, formed from the closely related pyromellitic dianhydride, is the repeating unit in a class of super-engineering plastics known as polyimides (e.g., Kapton®). These materials are defined by their ability to withstand extreme temperatures. By analyzing the extensive data available for these polyimides, we can infer the inherent stability of the core pyromellitamide structure.
This guide will summarize the thermal properties of various aromatic polyimides synthesized from pyromellitic dianhydride (PMDA) and provide detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the principal techniques for assessing thermal stability.
Thermal Stability of Related Aromatic Polyimides
Aromatic polyimides derived from pyromellitic dianhydride are known for their outstanding thermal and oxidative stability.[1] Thermogravimetric analysis (TGA) is the standard method to quantify this stability, typically by measuring the temperature at which 5% or 10% of the material's mass is lost (Td5 or Td10). The data consistently show that these polymers maintain their integrity at temperatures well above 400°C.
The following table summarizes the thermal decomposition data for several aromatic polyimides based on pyromellitic dianhydride (PMDA). These values provide a strong indication of the expected thermal robustness of the core pyromellitamide structure.
| Polymer System (PMDA + Diamine) | Decomposition Temp. (Td5/Td10) in N₂ | Decomposition Temp. (Td5/Td10) in Air | Glass Transition Temp. (Tg) | Reference |
| PMDA + 2,6-Diaminoanthraquinone | >550°C | >550°C | Not Reported | [1] |
| PMDA + 1,5-Diaminoanthraquinone | >500°C | >500°C | Not Reported | [1] |
| PMDA + Short-Chain Aliphatic Diamines | Onset at 258°C | Not Reported | Not Observed | [2] |
| PMDA + 4,4'-oxydianiline (Kapton®) | ~580°C (single step) | ~550°C (multi-step) | ~360-410°C | [3][4] |
| PMDA + mBAPB | Not Reported | Not Reported | Not Reported | [4] |
Note: The thermal stability can be influenced by the structure of the diamine, the method of polymerization, and the final polymer morphology.
Predicted Decomposition Profile
While a specific decomposition mechanism for this compound is not documented, the degradation of the related polyimide, Kapton®, has been studied. Under vacuum pyrolysis, the primary gaseous products are carbon monoxide and carbon dioxide, with smaller amounts of water, hydrogen cyanide, and benzene.[5] Complete combustion in air is expected to yield carbon dioxide, water, and nitrogen oxides.[5] The initial decomposition of polyimides is believed to start at the imide ring.[3] For this compound, it is plausible that the initial decomposition would involve the cleavage of the amide bonds and potential cyclization to form imide structures at elevated temperatures, followed by the breakdown of the aromatic ring.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal properties of this compound, standardized TGA and DSC experiments are required. The following sections outline the detailed methodologies for these crucial analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures and assessing thermal stability.[6]
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates. For evolved gas analysis, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.[6][7]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into an inert sample pan (e.g., platinum or alumina).[8]
-
Instrument Setup:
-
The sample pan is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (typically nitrogen or argon at a flow rate of 20-100 mL/min) to remove any oxygen. For oxidative stability studies, the purge gas would be air or a specific mixture of oxygen and nitrogen.[6]
-
-
Thermal Program:
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Tonset: The temperature at which significant mass loss begins.
-
Td5 / Td10: The temperatures at which 5% or 10% mass loss occurs.
-
DTG Curve: The derivative of the TGA curve (d(mass)/dT) is plotted to identify the temperatures of the maximum rates of decomposition.
-
Char Yield: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[12]
Objective: To identify melting points (Tm), glass transition temperatures (Tg), and enthalpies of transitions for this compound.
Instrumentation: A Differential Scanning Calorimeter with a furnace and high-sensitivity sensors.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-15 mg) is hermetically sealed in an aluminum pan.[13] An empty, sealed aluminum pan is used as a reference.[13]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min).[14]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C or -50°C).
-
Second Heating Scan: The sample is heated again at the same rate as the first scan. Data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[13]
-
-
Data Collection: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Glass Transition (Tg): A step-like change in the baseline, indicating the transition from a glassy to a rubbery state.[11]
-
Crystallization (Tc): An exothermic peak, indicating the temperature at which the material crystallizes.
-
Melting (Tm): An endothermic peak, indicating the temperature at which the material melts.[11] The peak temperature is taken as the melting point.
-
Visualized Workflows and Relationships
To aid in the practical application of the concepts discussed, the following diagrams illustrate key processes.
Caption: Synthesis pathway from Pyromellitic Dianhydride to a thermally stable Polyimide.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. Heat of Decomposition and Fire Retardant Behavior of Polyimide-Graphene Nanocomposites [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dupont.com [dupont.com]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. smithers.com [smithers.com]
- 12. en.usb-lab.com [en.usb-lab.com]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
Quantum Chemical Blueprint for Benzene-1,2,4,5-tetracarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Benzene-1,2,4,5-tetracarboxamide. While direct experimental and computational studies on this specific amide are not extensively documented in publicly available literature, this paper outlines a robust computational methodology based on established principles of quantum chemistry and data from its parent compound, pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid). This guide is intended to serve as a blueprint for researchers seeking to model, understand, and predict the properties of this compound for applications in materials science and drug development.
Introduction to this compound
This compound is a polyfunctional aromatic compound derived from pyromellitic acid. Its structure, featuring a central benzene ring with four carboxamide substituents, suggests a high potential for forming extensive hydrogen-bonding networks. This characteristic makes it a molecule of significant interest for the design of supramolecular assemblies, metal-organic frameworks (MOFs), and potentially as a scaffold in medicinal chemistry. Quantum chemical calculations offer a powerful, non-experimental route to elucidate its electronic structure, stability, and reactivity, thereby guiding synthetic efforts and application-oriented research.
Proposed Computational Methodology
To obtain reliable theoretical data for this compound, Density Functional Theory (DFT) is the recommended computational approach due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.
Experimental Protocols: Computational Details
A suitable and widely used level of theory for this type of system is the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for predicting molecular geometries and electronic properties of organic compounds.
For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms and any potential anionic character, while the polarization functions ("(d,p)") are essential for correctly modeling the bonding environment around all atoms.
All calculations would be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computational workflow would involve the following key steps:
-
Initial Structure Generation: A starting 3D structure of this compound is built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
Predicted Quantitative Data
The following tables summarize the expected quantitative data that would be obtained from the proposed quantum chemical calculations on this compound.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~ 1.40 Å |
| C-N bond length | ~ 1.35 Å |
| C=O bond length | ~ 1.24 Å |
| N-H bond length | ~ 1.01 Å |
| Dihedral Angle (Benzene-Amide) | Planar or near-planar |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H stretch | 3400 - 3500 | Asymmetric and symmetric stretching |
| C=O stretch (Amide I) | 1650 - 1680 | Carbonyl stretching |
| N-H bend (Amide II) | 1550 - 1600 | In-plane N-H bending and C-N stretching |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching |
Table 3: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 0 D (due to symmetry) | Polarity |
| Enthalpy of Formation | Value dependent on calculation | Thermodynamic stability |
| Gibbs Free Energy of Formation | Value dependent on calculation | Spontaneity of formation |
Visualizations
Diagram 1: Computational Workflow for this compound
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Diagram 2: Logical Relationships of Calculated Properties
Caption: A diagram showing how calculated properties of this compound inform its potential applications.
Conclusion
This technical guide provides a foundational framework for the quantum chemical investigation of this compound. By employing the outlined DFT-based methodology, researchers can generate valuable data on the geometric, vibrational, and electronic properties of this molecule. These theoretical insights are instrumental in predicting its behavior in various environments and guiding the design of new materials and potential therapeutic agents. The provided workflows and expected data serve as a starting point for more in-depth computational and experimental studies, ultimately accelerating the exploration of this compound's scientific and technological potential.
Unveiling Novel Properties of Benzene-Tricarboxamide Derivatives: A Technical Guide for Researchers
An in-depth exploration into the synthesis, self-assembly, and emergent properties of Benzene-1,3,5-tricarboxamide (BTA) derivatives, offering a comprehensive resource for scientists and professionals in drug development and materials science.
Benzene-1,3,5-tricarboxamides (BTAs) have garnered significant attention as versatile building blocks in supramolecular chemistry. Their planar, C3-symmetric core, functionalized with three amide groups, facilitates the formation of well-defined, one-dimensional nanostructures through a cooperative self-assembly process driven by threefold hydrogen bonding and π-π stacking. This technical guide delves into the novel properties of BTA derivatives, focusing on their potential as advanced biomaterials. We present a summary of quantitative data, detailed experimental protocols for their characterization, and visualizations of key molecular interactions and experimental workflows.
Quantitative Data Summary
The tunable nature of BTA derivatives, achieved by modifying their peripheral substituents, allows for precise control over their physicochemical properties. The following tables summarize key quantitative data from recent studies, highlighting the impact of different functional groups on the mechanical and spectroscopic characteristics of BTA-based materials.
Table 1: Mechanical Properties of BTA-based Hydrogels
| BTA Derivative/Copolymer Ratio | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | Concentration (wt%) | Notes |
| 100% BTA | ~18,000 | ~1,000 | ~0.056 | 10 | Forms an opaque, rigid hydrogel.[1][2] |
| 90% BTA : 10% BTA-PEG-BTA | ~20,000 | Not specified | < 0.1 | 10 | Increased stiffness with a small amount of telechelic BTA-PEG-BTA.[1][2] |
| 75% BTA : 25% BTA-PEG-BTA | ~20,000 | Not specified | Not specified | 10 | Maintained high stiffness.[1][2] |
| 50% BTA : 50% BTA-PEG-BTA | ~15,000 | Not specified | ~1 | 10 | Decreased stiffness with increasing BTA-PEG-BTA content.[1][2] |
| 25% BTA : 75% BTA-PEG-BTA | ~9,000 | Not specified | Not specified | 10 | Further decrease in stiffness.[1][2] |
| 10% BTA : 90% BTA-PEG-BTA | ~6,000 | Not specified | Not specified | 10 | Predominantly viscous behavior.[1][2] |
| 100% BTA-PEG-BTA | Not specified | Not specified | ~10 | 10 | Exhibits more liquid-like properties.[1] |
| Norbornene-functionalized BTA | ~1,000 - 10,000 | ~100 - 1,000 | Not specified | 2.5 - 10 | Storage modulus increases with concentration.[3] |
Table 2: Spectroscopic Properties of BTA Derivatives
| BTA Derivative | Amide I Band (cm⁻¹) (Monomer) | Amide I Band (cm⁻¹) (Assembled) | UV-Vis λmax (nm) (Assembled) | Notes |
| Generic C3-symmetrical BTAs | 1648 (in D₂O) | 1635 (in D₂O) | Not specified | Shift to lower wavenumber indicates intermolecular hydrogen bonding. |
| BTA 2 (acid-functionalized) | Not specified | 1627 (in D₂O) | Not specified | Carboxylic acid functionalization influences packing and hydrogen bonding.[4] |
| BTA 3 (acid-functionalized) | Not specified | 1628 (in D₂O) | Not specified | Similar shift to BTA 2, indicating hydrogen-bonded assemblies.[4] |
| (S)-Me-2 (chiral BTA) | Not specified | Not specified | 193 | Forms helical columnar stacks.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the study of BTA derivatives.
Synthesis of N,N',N''-Tris(dodecyl-oxy-tetraethylene glycol)benzene-1,3,5-tricarboxamide
This protocol describes a representative synthesis of a water-soluble BTA derivative.[6]
Materials:
-
1,3,5-Benzenetricarbonyl trichloride
-
1-Amino-dodecyl-oxy-tetraethylene glycol
-
Triethylamine
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1,3,5-benzenetricarbonyl trichloride (1 equivalent) in a mixture of dry DCM and dry THF.
-
In a separate flask, dissolve 1-amino-dodecyl-oxy-tetraethylene glycol (3.3 equivalents) and triethylamine (3.5 equivalents) in dry THF.
-
Slowly add the solution of 1,3,5-benzenetricarbonyl trichloride to the amine solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using a gradient of methanol in chloroform to yield the desired BTA derivative as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rheological Characterization of BTA Hydrogels
This protocol outlines the steps for analyzing the viscoelastic properties of BTA hydrogels.[7][8][9][10]
Instrumentation:
-
Rheometer equipped with a Peltier temperature control system and parallel plate geometry (e.g., 20 mm diameter).
Procedure:
-
Sample Loading: Place the BTA hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm). Trim any excess sample.
-
Time Sweep: To monitor gelation, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at the desired temperature (e.g., 25°C or 37°C). Record the storage modulus (G') and loss modulus (G'') as a function of time until a plateau is reached, indicating gel formation.
-
Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be performed at a strain within this region.
-
Frequency Sweep: To characterize the mechanical spectrum of the gel, perform a frequency sweep at a constant strain within the LVER. This provides information on the frequency-dependent behavior of the hydrogel.
-
Data Analysis: Analyze the data to determine the equilibrium storage modulus, loss modulus, and tan delta (G''/G').
Cryogenic Transmission Electron Microscopy (Cryo-TEM) of BTA Supramolecular Fibers
This protocol details the preparation of vitrified samples of BTA fibers for high-resolution imaging.[11]
Materials:
-
BTA fiber solution (typically in water or buffer)
-
TEM grids (e.g., copper grids with a lacey carbon film)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to render the carbon surface hydrophilic.
-
Sample Application: In the controlled environment of a vitrification device (e.g., at a specific temperature and humidity), apply a small droplet (e.g., 3 µL) of the BTA fiber solution to the grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the holes of the carbon film. The blotting time is a critical parameter to optimize.
-
Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the thin film, embedding the BTA fibers in amorphous ice.
-
Storage and Imaging: Store the vitrified grids in liquid nitrogen until imaging. Transfer the grid to a cryo-TEM holder and image at cryogenic temperatures.
Förster Resonance Energy Transfer (FRET) Spectroscopy for Monitoring BTA Self-Assembly
This protocol describes the use of FRET to study the kinetics and dynamics of BTA self-assembly and co-assembly.
Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. By labeling two different BTA monomers with a FRET pair (e.g., Cy3 and Cy5), the proximity of these monomers upon self-assembly into fibers can be monitored by observing the FRET signal.
Procedure:
-
Sample Preparation: Prepare solutions of BTA monomers labeled with donor and acceptor fluorophores. Mix the labeled and unlabeled monomers at the desired ratios in a suitable solvent (e.g., THF).
-
Initiation of Self-Assembly: Inject the monomer solution into a non-solvent (e.g., water or buffer) to induce self-assembly.
-
Spectroscopic Measurement: Immediately after injection, measure the fluorescence emission spectrum of the sample over time using a spectrofluorometer. Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
Data Analysis: An increase in the acceptor emission intensity and a concomitant decrease in the donor emission intensity indicate that FRET is occurring due to the close proximity of the labeled monomers within the supramolecular polymer. The FRET efficiency can be calculated and plotted as a function of time to determine the kinetics of self-assembly.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of BTA derivatives.
This technical guide provides a foundational understanding of the novel properties of benzene-tricarboxamide derivatives. The presented data and protocols offer a starting point for researchers to explore and exploit the unique characteristics of these fascinating supramolecular systems for applications in drug delivery, tissue engineering, and beyond. Further research into the specific cellular signaling pathways modulated by BTA derivatives will be crucial for advancing their translation into clinical and industrial settings.
References
- 1. Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. research.tue.nl [research.tue.nl]
- 7. static.igem.wiki [static.igem.wiki]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. research.tue.nl [research.tue.nl]
Investigating the Self-Assembly of Benzene-1,3,5-Tricarboxamides in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies for investigating the self-assembly of benzene-1,3,5-tricarboxamides (BTAs) in aqueous environments. BTAs are a versatile class of molecules that can form a variety of supramolecular structures, making them promising candidates for applications in drug delivery, tissue engineering, and other biomedical fields.[1][2][3][4] This document outlines the key experimental protocols, presents quantitative data from seminal studies, and visualizes the underlying processes to facilitate a comprehensive understanding of BTA self-assembly.
Introduction to BTA Self-Assembly in Water
Benzene-1,3,5-tricarboxamides are C3-symmetric molecules that, through a combination of non-covalent interactions, can self-assemble into well-defined, one-dimensional nanostructures in water.[5][6] The primary driving forces for this assembly are a delicate balance of:
-
Hydrogen Bonding: The three amide groups on the central benzene core form a network of intermolecular hydrogen bonds, promoting a columnar stacking of the BTA molecules.[7][8]
-
π-π Stacking: The aromatic cores of the BTA molecules stack on top of each other, contributing to the stability of the assembly.[9]
-
Hydrophobic Interactions: In an aqueous environment, the hydrophobic components of the BTA molecules, including the benzene core and any appended aliphatic chains, are driven to aggregate, minimizing their contact with water.[9][10]
The morphology of the resulting supramolecular polymers can be tuned by modifying the chemical structure of the BTA monomers, such as by altering the length and nature of the side chains.[11][12] This can lead to the formation of nanofibers, nanotubes, and sheet-like structures.[9][11] The dynamic and responsive nature of these assemblies to external stimuli like temperature and pH further enhances their potential for advanced applications.[10][13]
Experimental Protocols for Characterizing BTA Self-Assembly
A multi-faceted approach employing various analytical techniques is crucial for a thorough investigation of BTA self-assembly. Below are detailed protocols for key experiments.
Sample Preparation of BTA Solutions
A common method for preparing aqueous solutions of BTAs involves a heating and cooling cycle to ensure the dissolution of the monomers and to facilitate controlled self-assembly.
Protocol:
-
Weigh the desired amount of BTA and dissolve it in ultrapure water to the target concentration (e.g., 50 µM to 6 mM).[11]
-
Subject the mixture to successive cycles of heating (e.g., to 90°C) and cooling to room temperature.[11]
-
Vortex the solution between cycles to aid dissolution.
-
Allow the solution to equilibrate at the desired temperature before analysis.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for probing the molecular interactions and the extent of self-assembly.
2.2.1. UV-Vis Spectroscopy
Temperature-dependent UV-Vis spectroscopy can be used to monitor the aggregation and disaggregation of BTA assemblies.
Protocol:
-
Prepare a BTA solution of known concentration (e.g., 50 µM) in a quartz cuvette.[9]
-
Place the cuvette in a spectrophotometer equipped with a temperature controller.
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 190-300 nm) at various temperatures, allowing the system to equilibrate at each temperature point.[11]
-
Plot the absorbance at a characteristic wavelength against temperature to determine thermal transitions.[11]
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to confirm the presence of intermolecular hydrogen bonding within the BTA assemblies.
Protocol:
-
Prepare a concentrated solution of the BTA in deuterated water (D₂O) to avoid interference from the O-H bending of water.
-
Acquire the FT-IR spectrum of the solution.
-
A shift in the amide I vibrational band to a lower wavenumber (e.g., from ~1650 cm⁻¹ in a non-hydrogen bonding solvent to ~1630 cm⁻¹ in D₂O) indicates the formation of intermolecular hydrogen bonds.[9][11]
Microscopic Imaging
Direct visualization of the self-assembled structures is essential to determine their morphology and dimensions.
2.3.1. Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the imaging of the BTA assemblies in a near-native, hydrated state.
Protocol:
-
Apply a small volume (3-5 µL) of the BTA solution to a TEM grid (e.g., a holey carbon grid).
-
Blot the excess liquid to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the water.
-
Transfer the frozen grid to a cryo-TEM holder and image at cryogenic temperatures.
2.3.2. Fluorescence Microscopy
This technique can be used to visualize larger BTA assemblies by incorporating a fluorescent dye.
Protocol:
-
Co-assemble the BTA with a small amount of a hydrophobic, solvatochromic dye such as Nile Red.[9][11]
-
Prepare a sample for microscopy (e.g., on a glass slide with a coverslip).
-
Image the sample using a fluorescence microscope with appropriate excitation and emission filters.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to probe the dynamics of monomer exchange within the supramolecular polymer.[9][11]
Protocol:
-
Prepare a solution of the BTA in H₂O.
-
Dilute the solution significantly (e.g., 100-fold) into D₂O to initiate the hydrogen-deuterium exchange.[9][11]
-
Incubate the solution at a specific temperature for various time points.[9][11]
-
At each time point, quench the exchange reaction (e.g., by rapid freezing).
-
Analyze the samples by mass spectrometry to determine the extent of deuteration over time.
Quantitative Data on BTA Self-Assembly
The following tables summarize key quantitative data from studies on the self-assembly of various BTA derivatives in water.
Table 1: Physicochemical Properties of Carboxylic Acid Functionalized BTAs
| BTA Derivative | Concentration Range | Solution Appearance | pH of 100 µM Solution |
| BTA 2 | 50 µM - 6 mM | Opaque | 7.1 - 7.4 |
| BTA 3 | 50 µM - 6 mM | Opaque | 7.1 - 7.4 |
| BTA 4 | 50 µM - 6 mM | Clear, colorless | 6.0 - 6.5 |
Data sourced from a study on polymorphism in BTA assemblies.[11]
Table 2: Morphological Characteristics of Self-Assembled BTA Structures
| BTA Derivative | Imaging Technique | Morphology | Dimensions |
| BTA 3 (20°C) | Cryo-TEM | Short nanotubes with ill-formed walls | - |
| BTA 3 (60°C) | Cryo-TEM | Elongated, well-formed nanotubes | Several micrometers in length |
| BTA 4 | Cryo-TEM | Long, thin fibers | ~5 nm width, micrometers in length |
| BTA-1 (pH 5) | Cryo-TEM | Densely packed fibers | 7 nm diameter, >500 nm length |
| BTA-dipeptide (FF) | TEM | Straight fibers | 8.2 ± 1 nm thickness |
| BTA-dipeptide (ΦΦ) | TEM | Helical fibers | 9.1 ± 0.6 nm thickness, ~50 nm twist length |
| C0 | TEM | Single fibers | ~6.5 nm width, ~300 nm length |
| C4 | TEM | Single fibers | ~6.5 nm width, few micrometers length |
| C8 | TEM | Bundles of fibers | ~8.3 nm width, ~300 nm length |
Data compiled from multiple studies on BTA self-assembly.[3][9][11][13][14]
Table 3: Spectroscopic Data for BTA Assemblies
| BTA Derivative | Technique | Solvent | Amide I Vibration (cm⁻¹) |
| BTA 2 | FT-IR | Deuterated Methanol | 1649 |
| BTA 2 | FT-IR | Deuterated Water | 1627 |
| BTA 3 | FT-IR | Deuterated Methanol | 1649 |
| BTA 3 | FT-IR | Deuterated Water | 1628 |
This data demonstrates the shift in the amide I band upon formation of intermolecular hydrogen bonds in an aqueous environment.[11]
Visualizing BTA Self-Assembly and Characterization
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of BTA self-assembly.
References
- 1. Applications of self-assembling ultrashort peptides in bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembled smart nanostructures for drug delivery applications [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.tue.nl [research.tue.nl]
- 13. researchgate.net [researchgate.net]
- 14. Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide to Hydrogen Bonding Interactions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental or computational studies on the molecular modeling of Benzene-1,2,4,5-tetracarboxamide are not extensively available in the current body of scientific literature. This technical guide has been constructed based on established principles of molecular modeling, hydrogen bonding in analogous aromatic amide and carboxamide systems, and data from closely related molecules such as pyromellitamides and benzene-1,3,5-tricarboxamides. The quantitative data presented herein is representative and intended for illustrative purposes within a hypothetical modeling framework.
Introduction
This compound, a pyromellitamide, is a molecule of significant interest in supramolecular chemistry and materials science. Its planar aromatic core and four amide substituents provide a unique scaffold for the formation of extensive and highly directional hydrogen bond networks. These non-covalent interactions are the primary drivers for the self-assembly of these molecules into higher-order structures such as tapes, ribbons, and columnar aggregates.[1][2] Understanding and predicting the geometry and energetics of these hydrogen bonds through molecular modeling is crucial for the rational design of novel materials with tailored properties for applications in areas such as drug delivery, liquid crystals, and organogels.[2]
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for the molecular modeling of this compound, with a specific focus on its hydrogen bonding characteristics.
Theoretical Framework: The Nature of Hydrogen Bonding in Aromatic Amides
The hydrogen bonds in this compound are primarily of the N-H···O=C type, a well-characterized and fundamental interaction in biological and synthetic systems.[3] The strength and directionality of these bonds are influenced by several factors:
-
Electrostatics: The partial positive charge on the amide hydrogen and the partial negative charge on the carbonyl oxygen are the dominant contributors to the hydrogen bond.
-
Induction and Dispersion: These forces also play a significant role in the overall stability of the hydrogen-bonded network.
-
Cooperativity: The formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds, a phenomenon known as cooperativity.
-
π-π Stacking: The aromatic cores of the molecules can interact through π-π stacking, which can influence the overall packing and the geometry of the hydrogen bonds.
In addition to the primary N-H···O=C interactions, weaker C-H···O and N-H···π interactions may also contribute to the stability of the assembled structures.[4]
Computational Methodologies
A multi-faceted approach employing various computational techniques is recommended for a thorough investigation of the hydrogen bonding in this compound.
Quantum Mechanical (QM) Calculations
QM methods, particularly Density Functional Theory (DFT), are invaluable for accurately determining the geometric and energetic parameters of small molecular systems.
Experimental Protocol: DFT Calculations for a this compound Dimer
-
Model System Setup: Construct a dimer of this compound in a plausible hydrogen-bonded arrangement (e.g., a head-to-tail linear dimer).
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for hydrogen-bonded systems.[5]
-
Basis Set: Use a basis set of at least double-zeta quality with polarization and diffuse functions, for example, 6-31+G(d,p), to accurately describe the electron distribution and non-covalent interactions.
-
Geometry Optimization: Perform a full geometry optimization of the dimer to locate the minimum energy structure.
-
Interaction Energy Calculation: Calculate the interaction energy by subtracting the energies of the optimized monomers from the energy of the optimized dimer. Apply the Boys-Bernardi counterpoise correction to account for basis set superposition error (BSSE).
-
Vibrational Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to analyze the vibrational modes associated with the hydrogen bonds (e.g., N-H and C=O stretching frequencies).[5]
Molecular Dynamics (MD) Simulations
MD simulations allow for the study of the dynamic behavior of larger systems, such as oligomers and aggregates of this compound, over time.
Experimental Protocol: MD Simulation of a this compound Oligomer in Solution
-
System Setup:
-
Construct an initial configuration of a this compound oligomer (e.g., a linear stack of 4-6 molecules).
-
Place the oligomer in a periodic box of an appropriate solvent (e.g., toluene, chloroform, or water, depending on the desired environment).
-
Add counter-ions if necessary to neutralize the system.
-
-
Force Field: Select a suitable force field that accurately describes amide-amide interactions. Commonly used force fields include AMBER, CHARMM, and OPLS.[6][7] The General Amber Force Field (GAFF) is often a good choice for organic molecules.
-
Software: Use a molecular dynamics simulation package such as GROMACS, AMBER, or NAMD.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Perform a subsequent simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.
-
-
Production Run: Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the oligomer.
-
Analysis: Analyze the trajectory to extract information about:
-
Hydrogen bond lifetimes and dynamics.
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability.
-
Radial Distribution Functions (RDFs) to characterize the local structure.
-
Principal Component Analysis (PCA) to identify dominant modes of motion.
-
Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from the computational methods described above.
Table 1: Hypothetical Geometric Parameters of a Hydrogen-Bonded this compound Dimer from DFT Calculations.
| Parameter | Value |
| H-bond Length (N-H···O) | 1.85 Å |
| H-bond Angle (N-H···O) | 175° |
| Donor-Acceptor Distance (N···O) | 2.90 Å |
| C=O Bond Length (H-bonded) | 1.245 Å |
| C=O Bond Length (non-H-bonded) | 1.230 Å |
| N-H Bond Length (H-bonded) | 1.020 Å |
Table 2: Hypothetical Energetic and Vibrational Properties of a Hydrogen-Bonded this compound Dimer from DFT Calculations.
| Property | Value |
| Interaction Energy (BSSE corrected) | -12.5 kcal/mol per H-bond |
| N-H Stretch Frequency (H-bonded) | 3350 cm⁻¹ |
| N-H Stretch Frequency (monomer) | 3480 cm⁻¹ |
| C=O Stretch Frequency (H-bonded) | 1650 cm⁻¹ |
| C=O Stretch Frequency (monomer) | 1685 cm⁻¹ |
Table 3: Hypothetical Hydrogen Bond Dynamics from a 100 ns MD Simulation of a this compound Tetramer in Toluene.
| Parameter | Value |
| Average H-bond Lifetime | 250 ps |
| Average Number of H-bonds per Molecule | 3.8 |
| Tetramer End-to-End Distance | 18.2 ± 1.5 Å |
| RMSD of Backbone Atoms | 1.2 Å |
Visualizations
Visual representations are essential for understanding the complex relationships in molecular modeling.
Caption: Workflow for the molecular modeling of this compound.
Caption: Schematic of a linear hydrogen-bonded network in this compound.
Conclusion
The molecular modeling of this compound provides a powerful avenue for understanding the fundamental principles governing its self-assembly. While direct experimental and computational data for this specific molecule are limited, the methodologies and principles outlined in this guide, based on analogous systems, provide a robust framework for future investigations. A combination of quantum mechanical calculations and molecular dynamics simulations can offer deep insights into the structure, energetics, and dynamics of the hydrogen bonding networks that define the properties of materials derived from this versatile molecular building block. Future experimental work, particularly crystallographic studies, would be invaluable in validating and refining the computational models presented here.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Pyromellitamide gelators: exponential rate of aggregation, hierarchical assembly, and their viscoelastic response to anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using Benzene-1,2,4,5-tetracarboxamide Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of metal-organic frameworks (MOFs) utilizing Benzene-1,2,4,5-tetracarboxamide as the organic linker. Due to the limited availability of direct literature on MOFs synthesized with this specific linker, this protocol is presented in two stages: 1) a robust method for the synthesis of the this compound linker from commercially available precursors, and 2) a generalized solvothermal protocol for the subsequent synthesis of the MOF.
The amide functionalities of the linker are of significant interest for applications in catalysis, gas storage, and drug delivery due to their polarity and hydrogen bonding capabilities.[1][2]
Part 1: Synthesis of this compound Linker
This protocol outlines the synthesis of the tetraamide linker from pyromellitic dianhydride. The reaction proceeds via the formation of a tetra-amic acid intermediate, followed by dehydration to the corresponding tetraamide.
Experimental Protocol: Linker Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyromellitic dianhydride (1 mole equivalent) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of aqueous ammonia (a slight excess, approximately 4.4 mole equivalents) dropwise to the stirred solution of pyromellitic dianhydride. Maintain the temperature below 10°C during the addition.
-
Formation of Tetra-amic Acid: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of the intermediate, pyromellitamic acid, will result in a precipitate.
-
Isolation of Intermediate: Filter the precipitate, wash with cold acetone and then diethyl ether to remove unreacted starting materials and impurities. Dry the solid under vacuum.
-
Cyclization to Tetraamide: Place the dried pyromellitamic acid intermediate into a round-bottom flask. Add a mixture of acetic anhydride and anhydrous sodium acetate. Heat the mixture at 90°C with continuous stirring for 2 hours. This step facilitates the cyclization to the tetraamide.
-
Purification: After cooling, pour the reaction mixture onto crushed ice. The solid this compound will precipitate. Filter the product, wash thoroughly with deionized water and then ethanol, and dry under vacuum.
Logical Workflow for Linker Synthesis
Caption: Workflow for the synthesis of the tetraamide linker.
Part 2: Solvothermal Synthesis of the Metal-Organic Framework
This section details a general solvothermal method for the synthesis of a MOF using the prepared this compound linker and a suitable metal salt. The conditions provided are a starting point and may require optimization depending on the chosen metal center.
Experimental Protocol: MOF Synthesis
-
Precursor Solution: In a 20 mL glass vial, dissolve the this compound linker (0.5 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1.0 mmol) in a suitable solvent system. A common solvent mixture for amide-based linkers is N,N-dimethylformamide (DMF) and ethanol in a 1:1 volume ratio (total volume 10 mL).
-
Modulator Addition (Optional): To improve crystallinity, a modulator such as formic acid or acetic acid (5-10 equivalents relative to the linker) can be added to the solution.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the precursors.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to 120°C for 48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.
-
Washing and Activation: To remove unreacted precursors and solvent molecules from the pores, immerse the crystals in fresh DMF for 24 hours. Replace the DMF with a volatile solvent like ethanol or acetone and soak for another 24 hours. Repeat this solvent exchange three times. Finally, heat the sample under vacuum at a temperature appropriate for the thermal stability of the MOF (e.g., 150°C) for 12 hours to obtain the activated, porous material.
Experimental Workflow for MOF Synthesis
Caption: General workflow for solvothermal MOF synthesis.
Data Presentation
The following tables present hypothetical characterization data for a MOF synthesized using the this compound linker, herein designated as "Amide-MOF-1".
Table 1: Synthesis Parameters
| Parameter | Value |
| Metal Salt | Zinc Nitrate Hexahydrate |
| Linker | This compound |
| Solvent System | DMF/Ethanol (1:1 v/v) |
| Reaction Temperature | 120°C |
| Reaction Time | 48 hours |
| Molar Ratio (Metal:Linker) | 2:1 |
| Yield | ~75% (based on linker) |
Table 2: Physicochemical Properties
| Property | Value |
| Formula (hypothetical) | [Zn₂(C₁₀H₈N₄O₄)(H₂O)₂]·(solvent) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| BET Surface Area | 1200 - 1500 m²/g |
| Pore Volume | 0.6 - 0.8 cm³/g |
| Thermal Stability (TGA) | Stable up to 350°C |
Signaling Pathway/Logical Relationship
The coordination of the amide linker with the metal centers is crucial for the formation of the porous framework. The amide groups can coordinate to the metal ions through their carbonyl oxygen atoms, and the nitrogen atoms can participate in hydrogen bonding, which can influence the overall structure and properties of the MOF.
Caption: Logical relationship in the formation of the amide-MOF.
References
Application of Porous Polyimides Derived from Benzene-1,2,4,5-tetracarboxylic Dianhydride in Gas Adsorption and Storage
Application Note and Protocols
Introduction
The selective adsorption and storage of gases are critical for a range of industrial applications, including carbon capture, hydrogen storage, and natural gas purification. Porous organic polymers (POPs) have emerged as a promising class of materials for these applications due to their high surface area, tunable porosity, and excellent chemical and thermal stability. Among these, porous polyimides (PPIs) synthesized from benzene-1,2,4,5-tetracarboxylic dianhydride, also known as pyromellitic dianhydride (PMDA), have garnered significant attention. The rigid and aromatic structure of PMDA, combined with various amine-based monomers, allows for the creation of robust, microporous networks with a high affinity for gases like carbon dioxide.
This document provides an overview of the application of PMDA-based porous polyimides in gas adsorption and storage. It includes a summary of key performance data, detailed experimental protocols for their synthesis and characterization, and graphical representations of the experimental workflows. This information is intended for researchers and scientists in materials science and chemical engineering who are developing advanced adsorbent materials.
Data Presentation
The gas adsorption performance of porous polyimides is highly dependent on the specific monomers used in their synthesis, which influences the resulting surface area and pore structure. The following tables summarize key quantitative data for various porous polyimides synthesized from pyromellitic dianhydride (PMDA) and different amine monomers.
Table 1: BET Surface Area and Pore Volume of PMDA-Based Porous Polyimides
| Polymer Name/Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| PMDA - 1,3,5-triaminobenzene | up to 781 | ~0.5 (uniform pore size) | [1] |
| PMDA - Melamine | ~291 - 721 | Not Specified | [2] |
| PMDA - Phenylated Diamines | Not Specified | Not Specified | [3] |
| PMDA - Glucose (pyrolyzed) | Not Specified | Total: up to ~0.28 | [4] |
Table 2: Carbon Dioxide (CO₂) Adsorption Capacities of PMDA-Based Porous Polyimides
| Polymer Name/Monomers | CO₂ Uptake (wt%) | CO₂ Uptake (mmol/g) | Adsorption Conditions | Reference |
| PMDA - Fluorinated Monomers | 13.5 | ~3.07 | 273 K / 1 bar | [1] |
| PMDA - Melamine | 12.3 | ~2.79 | Not Specified | [2] |
| PMDA - Carboxyl-containing monomers | ~2.6 (11.9 cm³/g) | ~0.53 | 273 K / 1 bar | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative porous polyimide from pyromellitic dianhydride and for the subsequent measurement of its gas adsorption properties.
Protocol 1: Synthesis of a Porous Polyimide from Pyromellitic Dianhydride (PMDA) and Tris(4-aminophenyl)amine (TAPA)
This protocol is adapted from the synthesis of hyperbranched polyimides and can be modified for creating cross-linked porous networks.[6]
Materials:
-
Pyromellitic dianhydride (PMDA)
-
Tris(4-aminophenyl)amine (TAPA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of Tris(4-aminophenyl)amine (TAPA) in anhydrous N,N-dimethylacetamide (DMAc).
-
Polyamic Acid Formation: To the vigorously stirred TAPA solution, add a corresponding molar equivalent of pyromellitic dianhydride (PMDA) powder in one portion. Wash any residual PMDA into the flask with a small amount of anhydrous DMAc.
-
Polymerization: Allow the reaction mixture to stir at room temperature under a slow stream of nitrogen for 24 hours. The viscosity of the solution will increase as the polyamic acid precursor forms.
-
Precipitation and Washing: Pour the viscous polyamic acid solution into a large excess of methanol to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the polymer under vacuum at 80°C for 12 hours to obtain the polyamic acid as a solid.
-
Imidization (Thermal Cyclization): Place the dried polyamic acid powder in a furnace. Heat the polymer under a nitrogen atmosphere using a step-wise temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 2 hours, to induce cyclization and form the final porous polyimide.
-
Final Product: After cooling to room temperature, a porous polyimide powder is obtained.
Protocol 2: Measurement of Gas Adsorption Isotherms
This protocol describes the general procedure for measuring nitrogen (for BET surface area) and carbon dioxide adsorption isotherms using a volumetric gas sorption analyzer.[2][4][7]
Equipment:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb iQ)
-
Sample tubes
-
Heating mantles for degassing
-
High-purity gases (N₂, CO₂, He)
-
Liquid nitrogen
Procedure:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the synthesized porous polyimide into a clean, dry sample tube.
-
Degassing (Activation): Attach the sample tube to the degassing port of the sorption analyzer. Heat the sample under a high vacuum (e.g., <10 µmHg) at a specific temperature (e.g., 150-200°C) for several hours (e.g., 4-12 hours) to remove any adsorbed moisture and volatile impurities.[7]
-
Free Space Measurement: After degassing and cooling to room temperature, transfer the sample tube to the analysis port. The instrument will then measure the "warm free space" (the volume in the sample tube not occupied by the sample) using helium gas, which does not adsorb on the material.
-
Isotherm Measurement:
-
For N₂ Adsorption (at 77 K): Immerse the sample tube in a dewar of liquid nitrogen. The instrument will automatically dose known amounts of nitrogen gas into the sample tube in a stepwise manner, allowing the pressure to equilibrate at each step. The amount of gas adsorbed is calculated from the pressure change. This is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 0.99.
-
For CO₂ Adsorption (e.g., at 273 K or 298 K): Use a temperature-controlled bath (e.g., an ice-water bath for 273 K or a circulating water bath for 298 K) to maintain the sample temperature. The instrument doses CO₂ gas in a similar stepwise manner to measure the adsorption isotherm, typically up to a pressure of 1 bar.
-
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the nitrogen adsorption isotherm data, typically in the relative pressure range of 0.05 to 0.3, to calculate the specific surface area of the material.[4]
-
Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ = 0.98).[4]
-
CO₂ Uptake: The amount of CO₂ adsorbed at a specific pressure (e.g., 1 bar) and temperature is determined directly from the CO₂ adsorption isotherm.
-
Visualizations
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Workflow for the synthesis of porous polyimides.
Caption: Experimental workflow for gas adsorption analysis.
References
- 1. Microporous polyimides with functional groups for the adsorption of carbon dioxide and organic vapors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Carbonization of Glucose and Pyromellitic Dianhydride Crosslinked Polymers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Luminescent Sensors Based on Benzene-1,2,4,5-tetracarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,2,4,5-tetracarboxamide and its derivatives, including pyromellitic acid and pyromellitic diimide, have emerged as versatile building blocks for the design of highly sensitive and selective luminescent sensors. These compounds are frequently employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs). The inherent porosity, tunable structures, and rich photophysical properties of these materials make them excellent candidates for the detection of a wide range of analytes, including metal ions, small organic molecules, and nitroaromatic compounds.
The principle of detection often relies on the modulation of the material's luminescence upon interaction with the target analyte. This can manifest as either luminescence quenching ("turn-off") or enhancement ("turn-on"), providing a clear signal for detection. The high surface area and specific recognition sites within the frameworks contribute to the high sensitivity and selectivity of these sensors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based luminescent sensors.
Quantitative Sensor Performance
The performance of various luminescent sensors based on this compound derivatives is summarized in the tables below, providing a comparative overview of their efficacy in detecting different analytes.
Table 1: Performance Data for Metal Ion Detection
| Sensor Material | Analyte | Detection Limit | Quenching/Enhancement | Reference |
| Zn-MOF with Benzene-1,2,4,5-tetracarboxylic acid | Fe³⁺ | - | Quenching | [1][2][3] |
| Cd(II) coordination polymers | Hg²⁺ | 0.15 µM | Quenching | [4] |
| Cd(II) coordination polymers | CrO₄²⁻ | 0.08 µM | Quenching | [4] |
| Cd(II) coordination polymers | Cr₂O₇²⁻ | 0.12 µM | Quenching | [4] |
| Azine-Functionalized Zn-MOF | Fe³⁺ | 0.2 µM | Quenching | [5] |
| Azine-Functionalized Zn-MOF | Cd²⁺ | 0.5 µM | Enhancement | [5] |
Table 2: Performance Data for Small Molecule Detection
| Sensor Material | Analyte | Detection Limit | Quenching/Enhancement | Reference |
| Zn-MOF with six-fold interpenetration | Acetylacetone | 1.72 ppm | - | [6] |
| Zn-MOF with rare tcj topology | Acetylacetone | 0.10 ppm | Enhancement ("Turn-on") | [7] |
Table 3: Performance Data for Nitroaromatic Compound Detection
| Sensor Material | Analyte | Quenching Efficiency | Reference |
| Bi-functional luminescent Zn(II)-MOF | Nitroaromatics | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Stable Zn-MOF for Fe³⁺ and Cu²⁺ Detection
This protocol describes the synthesis of a luminescent Zn-MOF that can be used for the detection of Fe³⁺ and Cu²⁺ ions in an aqueous medium.[1]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3,5-Pyridinedicarboxylic acid
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 15 mL autoclave, combine Zinc(II) nitrate hexahydrate (29.7 mg), 3,5-Pyridinedicarboxylic acid (8.4 mg), and 1,10-Phenanthroline (15.6 mg).
-
Add 5 mL of DMF to the mixture.
-
Seal the autoclave and place it in an oven at 100 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool to room temperature.
-
Collect the resulting octahedral crystals by filtration.
-
Wash the crystals thoroughly with DMF.
-
Dry the crystals at 60 °C. The expected yield is approximately 58% based on the 3,5-Pyridinedicarboxylic acid.
Protocol 2: Luminescent Detection of Fe³⁺ and Cu²⁺ in Aqueous Solution
This protocol outlines the procedure for using the synthesized Zn-MOF to detect Fe³⁺ and Cu²⁺ ions.[1]
Materials:
-
Synthesized Zn-MOF (from Protocol 1)
-
Aqueous solutions of various metal nitrates (0.01 M), including Al³⁺, Cd²⁺, Cr³⁺, Cu²⁺, Fe³⁺, K⁺, Mn²⁺, Na⁺, Pb²⁺, and Zn²⁺.
-
Deionized water
Procedure:
-
Prepare uniform suspensions of the Zn-MOF by sonicating 3 mg of the MOF in 3 mL of the respective 0.01 M metal nitrate aqueous solutions for 30 minutes.
-
Measure the luminescence intensity of each suspension. The excitation wavelength should be set to 320 nm.
-
Observe the luminescence quenching effect. A significant decrease in luminescence intensity in the presence of Fe³⁺ and Cu²⁺ indicates detection.
-
To assess water stability, immerse an as-synthesized sample of the Zn-MOF in distilled water for 24 hours before performing the sensing experiments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and application of these luminescent sensors.
Caption: General workflow for synthesis and sensing.
Caption: Analyte-induced luminescence quenching.
Caption: Selective detection of the target analyte.
References
- 1. A Water-Stable Zn-MOF Used as Multiresponsive Luminescent Probe for Sensing Fe3+/Cu2+, Trinitrophenol and Colchicine in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent cadmium(ii) coordination polymers of 1,2,4,5-tetrakis(4-pyridylvinyl)benzene used as efficient multi-responsive sensors for toxic metal ions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. A Sensitive Luminescent Acetylacetone Probe Based on Zn-MOF with Six-Fold Interpenetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Application of Benzene-1,2,4,5-tetracarboxamide Containing Polyamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a Benzene-1,2,4,5-tetracarboxamide Polyamine (BTCP) and its application as a curing agent to enhance the toughness of epoxy resins. The synthesis involves the reaction of pyromellitic dianhydride (PMDA) with a polyetheramine (Jeffamine D-400), resulting in a polyamine with benzene tetracarboxamide moieties.
Overview and Principle
Epoxy resins are widely used thermosetting polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. However, their inherent brittleness can limit their application in areas requiring high fracture toughness.[1][2] This protocol describes the synthesis of a novel polyamine hardener, this compound Polyamine (BTCP), designed to improve the mechanical properties of epoxy resins.[1]
The synthesis is a two-step process. First, pyromellitic dianhydride (PMDA) reacts with a diamine (Jeffamine D-400) to form a poly(amic acid) intermediate. Subsequently, further addition of the diamine and heating leads to the formation of the final this compound Polyamine (BTCP).[1] This BTCP can then be incorporated into epoxy formulations to act as a toughening agent.
Experimental Protocols
Synthesis of this compound Polyamine (BTCP)
This protocol is based on the method described by Yu et al. (2018).[1]
Materials:
-
Pyromellitic dianhydride (PMDA)
-
Jeffamine D-400 (poly(oxypropylene)diamine)
-
N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas (N₂)
-
Three-neck flask (500 mL)
-
Magnetic stirrer
-
Heating mantle
-
Vacuum evaporator
-
Freezer mill
Procedure:
-
Dissolve 39.4 g (91.7 mmol) of Jeffamine D-400 in 60 mL of NMP in a 500 mL three-neck flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Under a nitrogen atmosphere, slowly add 10.0 g (45.8 mmol) of PMDA to the solution at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the amic acid intermediate. A small sample can be taken to determine the acid value.[1]
-
Based on the calculated acid value, add three equivalents of Jeffamine D-400 to the flask.
-
Heat the reaction mixture to 100-130 °C and stir for 1 hour.[1]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the NMP solvent using a vacuum evaporator.
-
Dry the resulting solid product at 80 °C for 6 hours.
-
Process the solid BTCP into a fine powder using a freezer mill for use as a curing agent.[1]
Preparation of BTCP-Modified Epoxy Resin
Materials:
-
Bisphenol A epoxy resin
-
This compound Polyamine (BTCP) powder
-
Dicyandiamide (DICY) - curing agent
-
2-Methylimidazole (Amicure) - accelerator
-
Metallic mold
Procedure:
-
Prepare epoxy compositions with varying amounts of BTCP (e.g., 0, 5, 10, 15, 20 parts per hundred resin - phr). The detailed formulation ratios can be found in the original research paper.[3]
-
Melt the epoxy resin and add the desired amounts of BTCP powder, DICY, and Amicure.
-
Stir the mixture for 20 minutes to ensure a homogeneous composition.
-
Pour the prepared epoxy composition into a metallic mold.
-
Cure the resin in an oven using a staged heating process: 1 hour at 150 °C, followed by 1 hour at 170 °C, and finally 1 hour at 190 °C.[1]
-
After curing, allow the samples to cool to room temperature before characterization.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of the synthesized BTCP and its effect on epoxy resin properties.
Table 1: Molecular Weight and Acid Value of Synthesized BTCP [1]
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 463,200 g/mol |
| Weight Average Molecular Weight (Mₗ) | 572,640 g/mol |
| Acid Value (Amic Acid Intermediate) | 0.070 g KOH/g |
| Acid Value (Final BTCP) | 0.019 g KOH/g |
Table 2: Thermal Properties of BTCP-Modified Epoxy Compositions [1]
| BTCP Content (phr) | Glass Transition Temperature (T₉) (°C) | α₁ (CTE below T₉) (µm/m°C) | α₂ (CTE above T₉) (µm/m°C) |
| 0 | 152.4 | 59.8 | 178.2 |
| 5 | 149.5 | 61.2 | 175.1 |
| 10 | 147.3 | 63.5 | 172.4 |
| 15 | 145.1 | 65.8 | 169.3 |
| 20 | 142.8 | 68.1 | 165.7 |
Table 3: Mechanical Properties of BTCP-Modified Epoxy Compositions [1]
| BTCP Content (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (J/m) |
| 0 | 74.40 | 152.3 | 34.28 |
| 5 | 75.12 | 153.1 | 40.15 |
| 10 | 75.88 | 154.5 | 45.32 |
| 15 | 76.45 | 155.8 | 48.97 |
| 20 | 76.96 | 156.2 | 50.84 |
Visualizations
Reaction Pathway for BTCP Synthesis
Caption: Reaction scheme for the synthesis of BTCP.
Experimental Workflow for BTCP Synthesis
References
Application Notes and Protocols: Benzene-1,2,4,5-tetracarboxamide as a Building Block for Supramolecular Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,2,4,5-tetracarboxamide (B4A), a planar aromatic molecule with four amide functionalities, serves as a versatile building block for the construction of advanced supramolecular and dynamic covalent polymer networks. Unlike its well-studied counterpart, benzene-1,3,5-tricarboxamide (BTA), the tetra-substituted core of B4A offers unique opportunities for creating materials with enhanced mechanical properties and responsiveness. The four amide groups can engage in extensive hydrogen bonding, promoting the formation of one-dimensional columnar stacks. This self-assembly, driven by a combination of hydrogen bonding and π-π stacking, imparts supramolecular characteristics to the resulting materials. Furthermore, the B4A motif can be integrated into polymer backbones, acting as a dynamic covalent cross-linker, which allows for reprocessability and self-healing properties.
These materials are of significant interest for applications in drug delivery, tissue engineering, and smart materials due to their tunable mechanical properties, stimuli-responsiveness, and potential for biocompatibility. This document provides an overview of the applications of B4A-based polymers and detailed protocols for their synthesis and characterization.
Applications
The unique dual nature of the this compound (B4A) unit, acting as both a supramolecular stacking motif and a dynamic covalent cross-linker, gives rise to materials with a unique combination of strength, toughness, and reprocessability.[1][2][3] This makes them highly attractive for a range of advanced applications:
-
Smart Hydrogels: The hydrogen-bonding networks formed by B4A units can lead to the formation of hydrogels with shear-thinning and self-healing properties. These "smart" materials can be designed to respond to external stimuli such as temperature or pH, making them suitable for injectable drug delivery systems and as scaffolds for tissue engineering.
-
Advanced Coatings and Adhesives: The dynamic covalent nature of B4A-containing polymer networks allows for reprocessing and healing of mechanical damage.[2] This opens up possibilities for creating durable and repairable coatings and adhesives.
-
3D Printing and Additive Manufacturing: The ability of these materials to transition from a solid-like to a liquid-like state upon heating makes them excellent candidates for 3D printing applications, enabling the fabrication of complex, bespoke structures.[4]
-
Biomaterials: The ordered, fibrous structures resulting from the self-assembly of B4A derivatives can mimic the extracellular matrix, providing a suitable environment for cell culture and tissue regeneration.
Data Presentation
The following tables summarize key quantitative data for a representative dynamic covalent polymer network utilizing this compound (B4A) as a key building block. The data is extracted from studies on dynamic polyamide networks where B4A acts as both a covalent cross-linker and a supramolecular stacking motif.[1][2][3]
Table 1: Mechanical Properties of B4A-based Polymer Networks
| Property | Value | Conditions |
| Rubbery Plateau Modulus (E') | ~20 times higher than reference network | Room Temperature |
| Glass Transition Temperature (Tg) | ~0 °C | - |
Reference network is a corresponding polymer network where the supramolecular stacking interaction is suppressed.
Table 2: Structural Characteristics of B4A Supramolecular Assemblies
| Parameter | Value | Technique |
| Stacking Distance of Benzene Rings | 0.38 nm | Wide-Angle X-ray Scattering (WAXS) |
| Hydrogen Bonding | Confirmed by characteristic amide I and II bands | Variable-Temperature Infrared (VT-IR) Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of B4A-based Dynamic Covalent Polyamide Network
This protocol describes a two-step synthesis for a dynamic covalent polyamide network where the B4A motif is formed in situ.[2]
Step 1: Synthesis of Polyimide Precursor
-
To a 100 mL round-bottom flask equipped with a magnetic stirring bar and under an argon atmosphere, add 10 g of dry poly(propylene glycol) bis(2-aminopropyl ether) (PPGda).
-
Dissolve 4.910 g of pyromellitic dianhydride (PMDA) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Add the PMDA solution to the flask containing PPGda.
-
Reflux the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
Transfer the resulting mixture to a vacuum oven and heat at 110 °C overnight for imidization.
-
Confirm the conversion of amic acid groups to imides using Fourier-Transform Infrared (FTIR) spectroscopy.
Step 2: Synthesis of the Covalent Adaptable Polyamide Network
-
In a 50 mL round-bottom flask under argon, place 3 g of the synthesized polyimide.
-
Add one equivalent of PPGda (with respect to the PPGda in the polyimide).
-
Add 10 mL of anhydrous THF and reflux the mixture for 4 hours to obtain a homogeneous solution.
-
Remove the solvent under reduced pressure.
-
Transfer the viscous mixture to a vacuum oven and cure at 80-100 °C for 24-48 hours.
-
Monitor the conversion of imide to amide groups using FTIR spectroscopy.
References
High-throughput screening of Benzene-1,2,4,5-tetracarboxamide derivatives for catalysis
Application Note & Protocol
Topic: High-Throughput Screening of Benzene-1,2,4,5-tetracarboxamide Derivatives for Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound derivatives represent a versatile class of compounds with significant potential in catalysis. Their rigid core structure, derived from pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), provides a robust scaffold. The four amide groups can be systematically varied with different substituents, allowing for the fine-tuning of steric and electronic properties. This modularity makes them excellent candidates for use as ligands in organometallic catalysis or as building blocks for novel metal-organic frameworks (MOFs) with catalytic activity.[1][2][3]
High-throughput screening (HTS) is an indispensable methodology for accelerating the discovery and optimization of catalysts.[4] By enabling the rapid and parallel evaluation of large libraries of compounds, HTS significantly reduces the time and resources required compared to conventional methods.[5] This document provides a detailed protocol for the high-throughput screening of a library of this compound derivatives for their efficacy as ligands in a model Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The overall workflow for the high-throughput screening campaign is depicted below. It encompasses library synthesis, primary screening of the catalyst-ligand combinations, and subsequent hit validation and optimization.
Caption: Overall workflow for the high-throughput screening of this compound derivatives.
Protocols
Protocol: Synthesis of a this compound Derivative Library
This protocol describes a parallel synthesis approach for generating a library of derivatives.
-
Acid Chloride Formation: Start with Benzene-1,2,4,5-tetracarboxylic acid. Convert the four carboxylic acid groups to acid chlorides by reacting with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) under reflux. After the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude tetracyl chloride.
-
Amide Formation (Parallel Synthesis):
-
In a 96-well reaction block, dispense a solution of the tetracyl chloride in an anhydrous, non-protic solvent (e.g., THF or DCM).
-
To each well, add a different primary or secondary amine from a pre-prepared amine library. A slight excess of the amine (e.g., 4.4 equivalents) and a non-nucleophilic base like triethylamine (TEA) should be used to neutralize the HCl byproduct.
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Perform a parallel liquid-liquid extraction.
-
Isolate the products. For high-throughput purposes, purification may be simplified to a precipitation/filtration step in each well, followed by washing and drying under vacuum.
-
Confirm the identity and purity of a representative subset of the library using methods like LC-MS and ¹H NMR.
-
Protocol: High-Throughput Screening for Suzuki-Miyaura Cross-Coupling
This protocol outlines the screening of the synthesized library as ligands for a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
96-well microplates
-
Automated liquid handling system
-
Plate shaker/incubator
-
GC-MS or UPLC-MS system with an autosampler
-
Reactants: Aryl halide (e.g., 4-bromotoluene), Arylboronic acid (e.g., phenylboronic acid)
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: A suitable solvent mixture (e.g., Toluene/Water)
-
Internal Standard: A non-reactive compound for quantitative analysis (e.g., dodecane)
Procedure:
-
Plate Preparation:
-
Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the chosen solvent.
-
Prepare stock solutions of the synthesized this compound ligand library in a suitable solvent (e.g., THF or Dioxane).
-
Prepare a stock solution of the Pd(OAc)₂ precursor.
-
-
Automated Reaction Setup: (Performed in an inert atmosphere, e.g., a glovebox)
-
Using an automated liquid handler, dispense the base (K₂CO₃) as a solid or a concentrated aqueous solution into each well of the 96-well plate.
-
Dispense the aryl halide and arylboronic acid stock solutions into each well.
-
Dispense the ligand solution, with each well receiving a different derivative from the library. Include control wells with no ligand and wells with known standard ligands (e.g., SPhos).
-
Initiate the reaction by dispensing the Pd(OAc)₂ precursor solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well plate with a pierceable, solvent-resistant cap mat.
-
Transfer the plate to a shaker/incubator and heat to the desired reaction temperature (e.g., 80-100 °C) with consistent agitation for a set time (e.g., 4-12 hours).
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the plate to room temperature.
-
Add a quenching solution (e.g., water or a saturated NH₄Cl solution).
-
Add an extraction solvent (e.g., ethyl acetate) and agitate to extract the organic products.
-
Centrifuge the plate to separate the layers.
-
-
High-Throughput Analysis:
-
Using the liquid handler, transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis.
-
Analyze the samples using a rapid method like GC-MS or UPLC-MS to determine the product yield by comparing the product peak area to the internal standard's peak area.
-
Data Presentation
The quantitative data from the primary screen should be organized to facilitate hit identification. Below is a table of representative, hypothetical data from a screen of eight derivatives.
| Ligand ID | Amide Substituent (R) | Pd:Ligand Ratio | Reaction Time (h) | Yield (%) |
| BTA-001 | -CH₃ (Methyl) | 1:1.5 | 6 | 25 |
| BTA-002 | -CH₂CH₃ (Ethyl) | 1:1.5 | 6 | 38 |
| BTA-003 | -CH(CH₃)₂ (Isopropyl) | 1:1.5 | 6 | 72 |
| BTA-004 | -C(CH₃)₃ (tert-Butyl) | 1:1.5 | 6 | 45 |
| BTA-005 | -Cyclohexyl | 1:1.5 | 6 | 85 |
| BTA-006 | -Phenyl | 1:1.5 | 6 | 55 |
| BTA-007 | -CH₂Ph (Benzyl) | 1:1.5 | 6 | 68 |
| BTA-008 | -Adamantyl | 1:1.5 | 6 | 91 |
| Control 1 | No Ligand | - | 6 | < 5 |
| Control 2 | SPhos (Std. Ligand) | 1:1.5 | 6 | 95 |
Reaction Conditions: 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (1 mol%), Ligand (1.5 mol%), Toluene/H₂O (5:1), 100 °C.
Structure-Activity Relationship (SAR) Analysis
The screening data allows for preliminary SAR analysis. For instance, the hypothetical data suggests that bulky, sterically hindered aliphatic substituents on the amide nitrogen lead to higher catalytic activity. This relationship can be visualized to guide the next round of library design.
Caption: Logical diagram illustrating a hypothetical Structure-Activity Relationship (SAR) from screening data.
Conclusion
The protocols and workflows described provide a comprehensive framework for the high-throughput screening of this compound derivatives as potential catalyst ligands. By leveraging parallel synthesis and automated screening technologies, researchers can efficiently explore a vast chemical space to identify novel catalysts. The modular nature of the this compound scaffold, combined with systematic HTS, offers a powerful strategy for the rapid development of catalysts with enhanced activity and selectivity for a wide range of chemical transformations. Successful hits from the primary screen, such as those bearing bulky substituents in the hypothetical example, should be subjected to more rigorous validation and optimization studies to fully characterize their catalytic potential.
References
Application Notes and Protocols: In Situ Ligand Synthesis of Coordination Polymers from 1,2,4,5-Benzenetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials with diverse applications in gas storage, separation, catalysis, and drug delivery. The in situ synthesis of ligands during the formation of these polymers offers a streamlined approach to creating novel structures with tailored properties. This document provides detailed application notes and experimental protocols for the in situ synthesis of coordination polymers using 1,2,4,5-benzenetetracarboxylic dianhydride, also known as pyromellitic dianhydride (PMDA), as a starting material. In these reactions, the dianhydride undergoes hydrolysis to form the versatile ligand, 1,2,4,5-benzenetetracarboxylic acid (H₄btec), which then coordinates with metal ions to form the polymer network.
Principle of In Situ Ligand Synthesis
The core principle of this method involves the hydrolysis of the anhydride groups of PMDA to carboxylic acid groups under solvothermal or hydrothermal conditions. This newly formed tetracarboxylic acid ligand then reacts with metal salts present in the reaction mixture to self-assemble into a coordination polymer. This one-pot synthesis avoids the separate step of ligand synthesis and purification, potentially saving time and resources.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Cobalt(II) and Zinc(II) Coordination Polymers
This protocol is based on the solvothermal reaction of a metal salt with 1,2,4,5-benzene tetracarboxylic dianhydride (BTD) to form coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid (H4BTC).[1][2]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,2,4,5-Benzenetetracarboxylic dianhydride (PMDA/BTD)
-
N,N'-Dimethylacetamide (DMA)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine the metal salt (Co(II) or Zn(II)), PMDA, DMA, and water in a specific molar ratio (see Table 1).
-
Seal the autoclave and heat it to a specified temperature (see Table 1) for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with DMA and water, and dry them in air.
Table 1: Reaction Conditions for Solvothermal Synthesis
| Coordination Polymer | Metal Salt | Molar Ratio (Metal:PMDA:DMA:H₂O) | Temperature (°C) | Crystal Color |
| [Co₂(btc)(DMA)(H₂O)]n | Co(NO₃)₂·6H₂O | 1:1:100:10 | 160 | Pink |
| [Zn₄(btc)₂(H₂O)₆]n·3nH₂O | Zn(NO₃)₂·6H₂O | 1:1:100:10 | 180 | Colorless |
Protocol 2: Hydrothermal Synthesis of a Samarium(III) Coordination Polymer
This protocol describes the synthesis of a three-dimensional samarium(III) coordination polymer using the pre-formed tetracarboxylate ligand derived from PMDA. While not strictly an in situ ligand synthesis from the dianhydride within the final reaction, the ligand itself is synthesized from PMDA in a prior step, which is a common approach.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
[H₂en]₂[BTEC]·2H₂O (prepared from 1,2,4,5-benzenetetracarboxylic acid and ethylenediamine)
-
Deionized water
Procedure:
-
Dissolve one equivalent of [H₂en]₂[BTEC]·2H₂O and one equivalent of SmCl₃·6H₂O in water in an ice bath without stirring.
-
Allow the resulting colorless solution to stand at room temperature for slow evaporation.
-
Collect the suitable crystals that form over time.
Data Presentation
Table 2: Crystallographic Data for Synthesized Coordination Polymers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| [Co₂(btc)(DMA)(H₂O)]n | C₁₄H₁₃Co₂NO₉ | Monoclinic | P2₁/c | 10.169(4) | 9.762(4) | 11.143(4) | 95.250(4) | 1004.1(7) | 4 |
| [Zn₄(btc)₂(H₂O)₆]n·3nH₂O | C₂₀H₂₂Zn₄O₂₃ | Monoclinic | P2₁/n | 6.8687(5) | 7.5943(6) | 10.0401(6) | 95.250(4) | 520.92(6) | 1 |
| {--INVALID-LINK--₀.₅·2H₂O}n | C₁₂H₂₀N₀.₅O₁₄Sm | Monoclinic | P2₁/c | 10.169(4) | 9.762(4) | 11.143(4) | 95.250(4) | 1004.1(7) | 4 |
Note: Data for the Co and Zn polymers are from reference[2]. Data for the Sm polymer is from reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the in situ solvothermal synthesis of coordination polymers from 1,2,4,5-benzenetetracarboxylic dianhydride.
Caption: General workflow for solvothermal synthesis.
In Situ Ligand Formation Pathway
This diagram illustrates the in situ hydrolysis of 1,2,4,5-benzenetetracarboxylic dianhydride (PMDA) to 1,2,4,5-benzenetetracarboxylic acid (H₄btec), which then coordinates with metal ions.
Caption: In situ ligand formation and coordination.
Applications and Future Perspectives
The coordination polymers synthesized through these in situ methods have potential applications in various fields. For example, some zinc-based coordination polymers exhibit luminescent properties.[1][2] The porous nature of some of these materials could be explored for gas sorption, although the specific examples cited here did not show significant N₂ adsorption.[1][2]
Further research can focus on:
-
Exploring a wider range of metal ions and reaction conditions to synthesize novel coordination polymers with desired topologies and properties.
-
Investigating the catalytic activity of these materials in various organic transformations.
-
Functionalizing the ligand precursor (PMDA) to introduce specific chemical functionalities for targeted applications, such as drug delivery or sensing.
-
Utilizing these coordination polymers as precursors for the synthesis of metal oxide nanoparticles with controlled size and morphology.[3]
References
Application Notes and Protocols for Ultrasonic Synthesis of Porous MOFs with Benzene-1,2,4,5-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of porous Metal-Organic Frameworks (MOFs) using benzene-1,2,4,5-tetracarboxylic acid (also known as pyromellitic acid) as the organic linker, with a focus on ultrasonic synthesis methods.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] Benzene-1,2,4,5-tetracarboxylic acid is a versatile ligand for MOF synthesis due to its four carboxylic acid groups, which can lead to the formation of highly connected and stable frameworks.[2]
Ultrasonic synthesis, a sonochemical method, has emerged as a rapid, efficient, and environmentally friendly alternative to conventional solvothermal or hydrothermal methods for MOF production.[3] The application of ultrasonic irradiation can lead to the formation of nanocrystals with well-ordered morphologies and can significantly reduce reaction times.[3]
Data Presentation
The following table summarizes the available data for MOFs synthesized using benzene-1,2,4,5-tetracarboxylic acid. It is important to note that while a protocol for the ultrasonic synthesis of a Ba(II)-based MOF is available, its specific quantitative data regarding surface area, pore volume, and yield were not detailed in the cited literature. Data from MOFs synthesized via other methods are included for comparison.
| MOF Designation | Metal Ion | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Yield (%) | Reference |
| Ba(II)-MOF | Ba(II) | Ultrasonic | Not Reported | Not Reported | Not Reported | [1] |
| Co-MOF | Co(II) | Solvothermal | Not Reported | 0.990 x 1.307 | Not Reported | [4] |
| Zn-MOF | Zn(II) | Solvothermal | Not Reported | 0.990 x 1.307 | Not Reported | [4] |
| MIL-121 | Al(III) | Hydrothermal | 162 | Not Reported | Not Reported |
Experimental Protocols
Ultrasonic Synthesis of a Porous Ba(II)-Based MOF
This protocol is adapted from the synthesis of a three-dimensional framework based on Ba(II) and a benzene-1,2,4,5-tetracarboxylic acid ligand.[1]
Materials:
-
Barium nitrate (Ba(NO₃)₂)
-
Benzene-1,2,4,5-tetracarboxylic acid (H₄btec)
-
Acetonitrile (CH₃CN)
-
Deionized water (H₂O)
Equipment:
-
Ultrasonic bath
-
Reaction vessel (completely isolated container)
-
Standard laboratory glassware
-
Washing and filtration apparatus
Procedure:
-
Precursor Solution Preparation:
-
In a suitable reaction vessel, prepare a mixture containing:
-
2 mmol of Ba(NO₃)₂
-
0.2 mmol of benzene-1,2,4,5-tetracarboxylic acid
-
150 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water.[1]
-
-
-
Ultrasonic Reaction:
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool down slowly to room temperature.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.[1]
-
Dry the final product under appropriate conditions.
-
Characterization:
The resulting MOF can be characterized by the following techniques:[1]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups and confirm the coordination of the linker to the metal center.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
Visualizations
Experimental Workflow for Ultrasonic MOF Synthesis
The following diagram illustrates the key steps in the ultrasonic synthesis of the Ba(II)-based MOF.
Caption: Workflow for the ultrasonic synthesis of a Ba(II)-MOF.
Logical Relationship of Synthesis Parameters and Outcomes
This diagram shows the relationship between the synthesis parameters and the resulting MOF properties.
Caption: Influence of synthesis parameters on final MOF properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Preparation and Characterization of Polyimide Films from Pyromellitic Dianhydride
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, chemical resistance, and dielectric performance.[1][2] These properties make them indispensable in demanding applications across the aerospace, electronics, and medical device industries.[3][4][5] Aromatic polyimides, in particular, are synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine.[6][7]
This document focuses on the preparation of polyimide films using Pyromellitic Dianhydride (PMDA) , chemically known as 1,2,4,5-benzenetetracarboxylic dianhydride. The synthesis proceeds via a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final, robust polyimide film.[1][8] The resulting polymer contains the characteristic benzene-1,2,4,5-tetracarboxylic imide core structure.
Due to their biocompatibility and durability, PMDA-based polyimide films are explored for various biomedical applications, including flexible circuits for medical sensors, implantable devices, and as potential scaffolds for drug delivery systems.[3][5][9][10] The protocols detailed below provide a comprehensive guide for the synthesis, casting, and characterization of high-quality polyimide films for research and development purposes.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the poly(amic acid) precursor solution from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA) in a polar aprotic solvent.
Materials:
-
Pyromellitic Dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen gas inlet and outlet
-
Ice bath
Procedure:
-
Monomer Preparation: Dry the PMDA and ODA monomers in a vacuum oven at 120 °C for at least 4 hours to remove any residual moisture, which can terminate the polymerization reaction.
-
Reaction Setup: Assemble a dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Diamine Dissolution: Add a calculated amount of ODA to the flask, followed by anhydrous NMP to achieve the desired concentration (typically 15-25 wt% solids). Stir the mixture under a gentle nitrogen flow until the ODA is completely dissolved.
-
Polycondensation: Cool the diamine solution using an ice bath. Slowly add an equimolar amount of PMDA powder to the stirred solution in small portions over 1-2 hours to control the exothermic reaction.
-
Polymerization: After the complete addition of PMDA, remove the ice bath and allow the reaction mixture to return to room temperature. Continue stirring under a nitrogen atmosphere for 22-24 hours.[11] The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Storage: The resulting clear and viscous PAA solution can be stored in a refrigerator at 4 °C until further use.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This protocol details the process of casting the PAA solution into a film and converting it to polyimide through a staged thermal curing process.
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Glass or stainless steel substrate
-
Film applicator (doctor blade)
-
Programmable vacuum oven or furnace
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the glass or steel substrate to ensure a uniform film.
-
Film Casting: Pour the viscous PAA solution onto the substrate. Use a film applicator or doctor blade to cast a uniform, thin layer of the solution. The thickness of the final polyimide film is determined by the PAA solution concentration and the casting thickness.[12]
-
Solvent Removal (Soft Bake): Place the cast film in an oven and heat at 80-100 °C for 1-2 hours to slowly evaporate the bulk of the NMP solvent.[12][13] This step results in a tack-free PAA film.
-
Thermal Imidization (Curing): Carefully peel the PAA film from the substrate and fix it onto a frame to prevent wrinkling due to shrinkage. Place the frame in a programmable oven and perform a staged thermal cure under a nitrogen atmosphere or vacuum. A typical heating schedule is as follows:[8][11][14]
-
Heat from room temperature to 100 °C and hold for 1 hour.
-
Increase to 200 °C and hold for 1 hour.
-
Increase to 300 °C and hold for 1 hour.
-
A final annealing step at 350-400 °C can be performed to achieve complete imidization.[14]
-
-
Cooling: After the final heating stage, slowly cool the oven to room temperature to obtain a transparent, flexible, and tough amber-colored polyimide film.
Protocol 3: Characterization of Polyimide Films
A. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to confirm the conversion of the PAA precursor to polyimide.
Procedure:
-
Obtain FTIR spectra of both the PAA film (after soft bake) and the final PI film.
-
Analysis: In the PAA spectrum, look for broad amide N-H and carboxylic O-H stretching bands. In the PI spectrum, confirm the appearance of characteristic imide absorption bands and the disappearance of the amic acid bands.[13][15]
-
Asymmetric C=O stretching: ~1780 cm⁻¹
-
Symmetric C=O stretching: ~1720 cm⁻¹
-
C-N stretching: ~1370 cm⁻¹
-
Imide ring deformation: ~720 cm⁻¹
-
B. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polyimide film.
Procedure:
-
Place a small sample (5-10 mg) of the PI film in the TGA instrument.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[16]
-
Analysis: Determine the decomposition temperature (Td), typically defined as the temperature at which 5% or 10% weight loss occurs. Note the char yield at 800 °C, which indicates the material's resistance to high-temperature degradation.[16]
C. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polyimide film.
Procedure:
-
Place a small, weighed sample of the PI film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve.[17][18] The Tg is a critical parameter indicating the upper service temperature of the polymer.
Quantitative Data Summary
The properties of polyimide films are highly dependent on the chemical structure of the monomers used. The following tables summarize typical properties for polyimides derived from PMDA and various aromatic diamines.
Table 1: Thermal Properties of PMDA-Based Polyimide Films
| Diamine Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield @ 800°C (N₂) |
|---|---|---|---|
| 4,4'-Oxydianiline (ODA) | > 365 °C[19] | 573 °C[20] | 55-61%[16] |
| p-Phenylenediamine (PPD) | > 365 °C[19] | ~600 °C[19] | > 60% |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 257–281 °C[16] | 472-501 °C[16] | 55-61%[16] |
Table 2: Mechanical and Dielectric Properties of PMDA-Based Polyimide Films
| Diamine Monomer | Tensile Strength | Tensile Modulus | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
|---|---|---|---|---|
| 4,4'-Oxydianiline (ODA) | 187.6 MPa[20] | 2.71 GPa[20] | ~3.3[19] | ~0.015[19] |
| p-Phenylenediamine (PPD) | > 120 MPa[19] | - | < 3.4[19] | < 0.02[19] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) based PI | 30.1-52.8 MPa[21] | 1.0-1.7 GPa[21] | - | - |
Visualizations
Caption: Workflow for the two-step preparation of polyimide films.
Caption: General reaction scheme for polyimide synthesis.
References
- 1. zeusinc.com [zeusinc.com]
- 2. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyimide Film in Medical Devices [apicalfilm.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. US9061474B2 - Transparent polyimide film and preparation method thereof - Google Patents [patents.google.com]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. mdpi.com [mdpi.com]
- 20. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene-1,2,4,5-tetracarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzene-1,2,4,5-tetracarboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route from pyromellitic dianhydride (PMDA).
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Hydrolysis of Pyromellitic Dianhydride (PMDA): PMDA is highly susceptible to hydrolysis, which converts it to pyromellitic acid. This inactive starting material will not react to form the desired amide.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle PMDA in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy). If the reaction has stalled, consider increasing the reaction time or temperature according to the protocol.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of PMDA to the aminating agent can lead to incomplete conversion and the formation of side products.
-
Solution: Use a significant excess of the aminating agent (e.g., formamide) as it often serves as both the reactant and the solvent.[1]
-
-
Poor Solubility of Reactants or Intermediates: The starting materials or the intermediate amic acid may have low solubility in the chosen solvent, hindering the reaction.
-
Solution: Employ high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to improve solubility.[1]
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Incomplete Amidation: The intermediate, benzene-1,2,4,5-tetracarboxylic tetraamic acid, may not have fully converted to the tetracarboxamide.
-
Solution: Ensure the reaction temperature is high enough for a sufficient duration to drive the dehydration and cyclization to the amide. Temperatures between 120 °C and 170 °C are often employed.[1]
-
-
Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of colored impurities or byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[1] Purify the crude product through washing with appropriate solvents to remove unreacted starting materials and soluble impurities.
-
-
Contamination from Starting Materials: The purity of the initial PMDA is crucial.
-
Solution: Use high-purity PMDA. If necessary, purify the PMDA by sublimation before use.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
High Polarity and Low Solubility of the Product: this compound is expected to be a highly polar and potentially insoluble compound, making purification by standard methods like column chromatography challenging.
-
Solution: Isolate the product by filtration of the reaction mixture. Purify the solid product by washing with water and organic solvents to remove residual solvent and soluble impurities. Recrystallization from a suitable high-boiling solvent could also be attempted, though finding an appropriate solvent may be difficult.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is pyromellitic dianhydride (PMDA).[2] Alternatively, pyromellitic acid can also be used.[1]
Q2: What aminating agents can be used?
A2: While direct reaction with ammonia is possible, using a reagent that serves as an ammonia surrogate and a solvent can be more effective. Formamide is a good option as it can be used in excess and decomposes to ammonia and carbon monoxide at high temperatures.[1] Urea has also been used in similar reactions to form pyromellitimide.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at elevated temperatures, ranging from 120 °C to 170 °C, to facilitate the formation of the amide from the intermediate amic acid.[1] The reaction is often performed in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), or with a large excess of formamide which acts as the solvent.[1]
Q4: How can I monitor the progress of the reaction?
A4: Infrared (IR) spectroscopy is a useful tool. The disappearance of the anhydride stretches (around 1850 and 1770 cm⁻¹) from PMDA and the appearance of amide I and amide II bands (around 1650 and 1550 cm⁻¹) would indicate the progress of the reaction.
Q5: What are the expected properties of this compound?
A5: this compound is expected to be a white or off-white solid with high thermal stability. Due to the four amide groups, it will be a highly polar compound with likely low solubility in common organic solvents but may have some solubility in highly polar aprotic solvents like DMSO.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yield for Pyromellitimide Synthesis (a related compound)
| Starting Material(s) | Aminating Agent/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Pyromellitic dianhydride or Pyromellitic acid | Formamide (in excess) | 120 - 170 | 1 - 1.5 | > 99 | [1] |
| Pyromellitic dianhydride | Urea | 180 | 0.25 | 93 |
Experimental Protocols
Key Experiment: Synthesis of this compound from Pyromellitic Dianhydride
This protocol is based on the general principles for the amidation of pyromellitic dianhydride.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
Formamide
-
N-methylpyrrolidone (NMP) (optional, as a solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
To the flask, add pyromellitic dianhydride.
-
Add a significant excess of formamide (e.g., 3-4 parts by weight relative to PMDA).[1] If desired, NMP can be used as a co-solvent.
-
Begin stirring the mixture and gently heat the flask in an oil bath under a slow stream of nitrogen.
-
Increase the temperature to between 150 °C and 165 °C and maintain this temperature for 1 to 1.5 hours.[1]
-
Monitor the reaction for the evolution of gas (ammonia and carbon monoxide from formamide decomposition). The reaction mixture may become a thick slurry as the product precipitates.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the solid product by vacuum filtration.
-
Wash the product cake extensively with water to remove any residual formamide and other water-soluble impurities.
-
Subsequently, wash the product with a solvent like ethanol or acetone to remove organic impurities.
-
Dry the final product, this compound, in a vacuum oven.
Characterization:
The product can be characterized by:
-
Infrared (IR) Spectroscopy: To confirm the presence of amide functional groups and the absence of anhydride and carboxylic acid groups.
-
Elemental Analysis: To determine the elemental composition (C, H, N, O) and confirm the empirical formula.
-
Melting Point: To assess the purity of the compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Overcoming solubility issues of Benzene-1,2,4,5-tetracarboxamide in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Benzene-1,2,4,5-tetracarboxamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound has a rigid, planar aromatic core and four amide groups capable of forming strong intermolecular hydrogen bonds. This extensive hydrogen bonding network leads to high lattice energy and makes it difficult for solvent molecules to surround and dissolve the individual molecules, resulting in low solubility in many standard organic solvents.[1]
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the chemistry of related aromatic polyamides, polar aprotic solvents are the most promising for dissolving this compound.[1][2] Recommended starting solvents include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Q3: My compound is still not dissolving in the recommended polar aprotic solvents. What can I do?
If solubility remains an issue in pure polar aprotic solvents, the addition of certain salts can significantly enhance solubility. This is a common technique for dissolving aromatic polyamides.[1] The addition of lithium chloride (LiCl) or calcium chloride (CaCl₂) to solvents like NMP or DMAc can disrupt the intermolecular hydrogen bonding of the amide, leading to improved dissolution.[1][3]
Q4: Are there any other solvent systems I can try?
For some polyamides, strong acids or phenolic solvents have been effective.[4] These should be used with caution due to their corrosive nature. Potential options include:
-
Formic acid
-
m-Cresol
Q5: Can heating the mixture improve solubility?
Yes, in many cases, heating the solvent-solute mixture can increase the solubility of this compound. It is advisable to heat the mixture gently while stirring to facilitate dissolution. For some systems, heating to 50°C may be beneficial.[4] However, be mindful of the solvent's boiling point and the thermal stability of your compound.
Q6: I am observing gel formation. What does this indicate and how can I prevent it?
The formation of gels, particularly in nonpolar solvents, is an indication of the self-assembly of this compound molecules through extensive hydrogen bonding. To prevent this, it is recommended to use the polar aprotic solvents mentioned previously, as they are more effective at disrupting these intermolecular interactions.
Solubility Data
| Solvent Class | Solvent | Expected Solubility | Notes |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Often used in the synthesis of related polyamides.[5] |
| N,N-Dimethylacetamide (DMAc) | Highly Soluble | Effective for many aromatic polyamides.[2] | |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for amides. | |
| Dimethyl sulfoxide (DMSO) | Soluble | Another effective polar aprotic solvent.[2] | |
| Acids | Formic Acid | Soluble | Can be effective but is corrosive.[4] |
| Phenols | m-Cresol | Soluble | A known solvent for some polyamides.[4] |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Generally not effective for this class of compounds. |
| Halogenated | Dichloromethane (DCM) | Insoluble | Unlikely to be a good solvent. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | May require the addition of salts like CaCl₂ to be effective.[1] |
| Nonpolar | Toluene, Hexane | Insoluble | Prone to cause aggregation and gel formation. |
Experimental Protocols
Protocol 1: Dissolution in Polar Aprotic Solvents
-
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Magnetic stirrer and stir bar
-
Vial or flask
-
Heating plate (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in the vial.
-
Add the calculated volume of NMP or DMAc to achieve the target concentration.
-
Begin stirring the mixture at room temperature.
-
If the compound does not dissolve, gently heat the mixture to approximately 50°C while continuing to stir.
-
Continue stirring until the solid is fully dissolved. Observe for any precipitation upon cooling.
-
Protocol 2: Dissolution using a Salt-Containing Solvent System
-
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl), anhydrous
-
Magnetic stirrer and stir bar
-
Vial or flask
-
Heating plate
-
-
Procedure:
-
Prepare the salt-containing solvent by dissolving LiCl in NMP or DMAc. A common starting concentration is 5% (w/v) LiCl. This may require heating and stirring to fully dissolve the salt.
-
Allow the salt-solvent mixture to cool to room temperature.
-
Add the desired amount of this compound to the prepared salt-containing solvent.
-
Stir the mixture at room temperature.
-
If necessary, gently heat the mixture to 50-60°C to facilitate dissolution. The presence of LiCl should enhance the solvent's ability to dissolve the amide.[3]
-
Once dissolved, the solution can be used for further experiments. Be aware that the presence of LiCl may affect downstream applications.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Amidation of Pyromellitic Dianhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amidation of pyromellitic dianhydride (PMDA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My poly(amic acid) (PAA) solution shows a continuous decrease in viscosity over time. What is causing this, and how can I prevent it?
A1: A decrease in the inherent viscosity of your PAA solution indicates a reduction in the polymer's molecular weight.[1][2] This is a common issue and can be attributed to several factors:
-
Hydrolysis: The primary cause is often the presence of water in the reaction solvent.[2][3] PMDA is highly hygroscopic and can hydrolyze to pyromellitic acid, which disrupts the monomer stoichiometry.[2] Additionally, the amic acid linkage in the polymer backbone is susceptible to hydrolysis, leading to chain scission. This degradation is accelerated at higher temperatures.[2][3]
-
Equilibrium Reaction: The formation of PAA is a reversible equilibrium reaction. At elevated temperatures, the equilibrium can shift back towards the starting materials (dianhydride and diamine), resulting in a lower average molecular weight.[1]
-
Storage Conditions: Storing the PAA solution at room temperature for extended periods can lead to a significant drop in molecular weight.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reactants. PMDA should be purified to remove any absorbed water.
-
Control Temperature: Carry out the polymerization at low to ambient temperatures (0-25 °C) to favor the forward reaction and minimize degradation.[4] Store the PAA solution at low temperatures (e.g., in a refrigerator) to slow down hydrolytic degradation.[5]
-
Optimize Monomer Stoichiometry: An excess of either PMDA or the diamine can accelerate the decline in viscosity.[2] Precise control over the monomer ratio is crucial for achieving high molecular weight.
Q2: I am observing gel formation during the synthesis of my poly(amic acid). What are the possible causes and how can I avoid it?
A2: Unwanted gelation during PAA synthesis can arise from several factors:
-
Crosslinking Reactions: If a triamine or other multifunctional amine is present as an impurity or a deliberate component, it can lead to crosslinking and gel formation.[1]
-
Side Reactions at High Concentrations: At higher monomer concentrations (typically above 15%), intermolecular side reactions become more probable, which can lead to gelation.[6]
-
Order of Monomer Addition: The reverse mode of addition, where the diamine solution is added to the dianhydride solution, has been reported to sometimes lead to gel formation.[7]
-
Imidization during Synthesis: If the reaction temperature is too high, partial imidization can occur. The resulting imide groups can interact with amic acid groups, leading to insoluble complexes and gelation.
Troubleshooting Steps:
-
Monomer Purity: Ensure the purity of your diamine and dianhydride. Use analytical techniques to check for multifunctional impurities.
-
Control Concentration: Work at lower to moderate monomer concentrations (e.g., 10-15 wt%) to minimize intermolecular side reactions.[8]
-
Optimize Monomer Addition: The standard and generally recommended procedure is to add the solid dianhydride to a solution of the diamine.
-
Maintain Low Temperature: Keep the reaction temperature low to prevent premature imidization.
Q3: My final polyimide film is brittle and cracks easily. What could be the reason?
A3: Brittle polyimide films are often a result of low molecular weight of the PAA precursor or incomplete imidization.
-
Low Molecular Weight PAA: If the PAA has a low molecular weight, the resulting polyimide will have shorter polymer chains, leading to poor mechanical properties. The causes for low molecular weight are discussed in Q1.
-
Incomplete Imidization: If the imidization process is not carried to completion, the remaining amic acid groups can act as plasticizers and also disrupt the regular packing of the polyimide chains, leading to brittleness. Thermal imidization, if not carefully controlled, can sometimes be incomplete due to "kinetic interruption".[9]
-
Voids from Solvent and Water Evaporation: During thermal imidization, the evaporation of the solvent and the water generated from the cyclization reaction can create voids in the film if the heating rate is too high.[9]
Troubleshooting Steps:
-
Synthesize High Molecular Weight PAA: Follow the recommendations in Q1 to ensure a high molecular weight PAA precursor.
-
Optimize Imidization Protocol:
-
Thermal Imidization: Use a staged heating protocol. A common approach is to heat the PAA film at a lower temperature (e.g., below 150 °C) for a period to slowly remove the solvent, followed by a gradual increase to the final imidization temperature (e.g., 250-350 °C).[9]
-
Chemical Imidization: This method, using agents like acetic anhydride and pyridine, is performed at lower temperatures and can sometimes lead to higher molecular weight polyimides as it avoids the initial molecular weight decrease seen in thermal imidization.[9]
-
-
Control Film Casting and Curing: Ensure a uniform thickness of the cast PAA film. A carefully controlled, slow heating ramp during thermal imidization is crucial to prevent cracking.[9]
Experimental Protocols
Protocol 1: Purification of Pyromellitic Dianhydride (PMDA) by Vacuum Sublimation
This protocol describes the purification of commercially available PMDA to remove pyromellitic acid and other impurities.
Materials:
-
Crude Pyromellitic Dianhydride (PMDA)
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser
Procedure:
-
Assemble the sublimation apparatus. Ensure all glassware is clean and thoroughly dried.
-
Place the crude PMDA powder into the bottom of the sublimation apparatus.
-
Insert the cold finger or condenser and ensure a good seal.
-
Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of <1 mmHg is recommended.
-
Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually raised to the sublimation point of PMDA (around 283-286 °C).
-
Pure PMDA will sublime and deposit as fine, white crystals on the cold surface.
-
Continue the sublimation until no more material appears to be depositing on the cold finger.
-
Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Carefully vent the apparatus with a dry, inert gas (e.g., nitrogen or argon).
-
Scrape the purified PMDA crystals from the cold finger onto a clean, dry surface.
-
Store the purified PMDA in a desiccator over a strong desiccant to prevent moisture absorption.
Protocol 2: Drying of N-Methyl-2-pyrrolidone (NMP) for Polycondensation
This protocol details the drying of NMP to the low water content required for the synthesis of high molecular weight poly(amic acid).
Materials:
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium hydride (CaH₂)
-
Distillation apparatus with a short Vigreux column
-
Vacuum pump
-
Dry, inert gas (nitrogen or argon)
-
Freshly activated 4 Å molecular sieves
Procedure:
-
Pre-drying (optional but recommended): Stir the NMP over calcium hydride (CaH₂) overnight at room temperature.
-
Vacuum Distillation:
-
Set up the distillation apparatus. Ensure all glassware is flame-dried or oven-dried and assembled under a dry, inert atmosphere.
-
Transfer the pre-dried NMP to the distillation flask.
-
Begin stirring and apply vacuum. NMP has a high boiling point (202 °C at atmospheric pressure), so distillation under reduced pressure is necessary to avoid thermal decomposition. A pressure of 15-20 Torr is suitable.[10]
-
Gently heat the distillation flask. The NMP will distill at a lower temperature under vacuum.
-
Collect the distilled NMP in a receiving flask containing freshly activated 4 Å molecular sieves.
-
Discard the initial and final fractions of the distillate.
-
-
Storage: Store the dried NMP over the 4 Å molecular sieves in a sealed container under an inert atmosphere.
Protocol 3: Synthesis of High Molecular Weight Poly(amic acid) (PMDA-ODA)
This protocol describes the synthesis of a high molecular weight poly(amic acid) from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).
Materials:
-
Purified Pyromellitic Dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA), purified by recrystallization or sublimation
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Flame-dried, three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Set up the reaction flask under a positive pressure of dry nitrogen.
-
Dissolve a precise amount of ODA in anhydrous NMP in the reaction flask with stirring until fully dissolved.
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of purified, solid PMDA to the stirred diamine solution in small portions over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the complete addition of PMDA, continue stirring the solution at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 22-24 hours. The viscosity of the solution will increase significantly, indicating the formation of high molecular weight poly(amic acid).
-
The resulting viscous PAA solution is ready for film casting and imidization or can be stored in a refrigerator for a limited time.
Protocol 4: Thermal Imidization of a Poly(amic acid) Film
This protocol describes the conversion of a PAA solution into a polyimide film via a staged thermal treatment.
Materials:
-
Poly(amic acid) solution
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace with an inert atmosphere (nitrogen)
Procedure:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven.
-
Staged Heating Program:
-
Step 1 (Solvent Removal): Heat the film at 80-100 °C for 1-2 hours to slowly remove the bulk of the NMP solvent.
-
Step 2 (Initial Imidization): Gradually increase the temperature to 150 °C and hold for 1 hour.
-
Step 3 (Intermediate Imidization): Increase the temperature to 200 °C and hold for 1 hour.
-
Step 4 (Final Curing): Increase the temperature to 300-350 °C and hold for 1-2 hours to ensure complete imidization.
-
-
Slowly cool the oven to room temperature.
-
The resulting polyimide film can be carefully removed from the glass substrate.
Data Presentation
Table 1: Effect of Water Content on the Molecular Weight of Poly(amic acid)
| Water Content in Solvent (wt%) | Initial Inherent Viscosity (dL/g) | Inherent Viscosity after 24h at 25°C (dL/g) | Molecular Weight (Mw) Reduction (%) | Reference |
| < 0.05 | 2.10 | 2.05 | ~2.4 | [2][3] |
| 0.5 | 1.95 | 1.70 | ~12.8 | [2][3] |
| 1.0 | 1.80 | 1.45 | ~19.4 | [2][3] |
| 2.0 | 1.60 | 1.10 | ~31.3 | [2][3] |
Note: The values presented are illustrative based on trends reported in the literature. Actual values will vary depending on the specific polymer system and reaction conditions.
Table 2: Typical FTIR Peak Assignments for PMDA-ODA Poly(amic acid) and Polyimide
| Wavenumber (cm⁻¹) | Assignment | Polymer Form | Reference |
| ~3300 | N-H stretch (amide) | Poly(amic acid) | [11] |
| ~1720 | C=O stretch (carboxylic acid) | Poly(amic acid) | [11] |
| ~1660 | C=O stretch (amide I) | Poly(amic acid) | [11] |
| ~1540 | N-H bend (amide II) | Poly(amic acid) | [11] |
| ~1778 | C=O asymmetric stretch (imide) | Polyimide | [12] |
| ~1720 | C=O symmetric stretch (imide) | Polyimide | [12] |
| ~1375 | C-N stretch (imide) | Polyimide | [12] |
| ~725 | Imide ring deformation | Polyimide | [12] |
Visualizations
Caption: Troubleshooting workflow for low poly(amic acid) solution viscosity.
Caption: General workflow for the synthesis and imidization of polyimide films.
References
- 1. pubtexto.com [pubtexto.com]
- 2. researchgate.net [researchgate.net]
- 3. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzene-1,2,4,5-tetracarboxamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude Benzene-1,2,4,5-tetracarboxamide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The primary impurities depend on the synthesis route, which typically involves the reaction of pyromellitic dianhydride (PMDA) with ammonia.[][2][3] Common impurities include:
-
1,2,4,5-Benzenetetracarboxylic Acid (Pyromellitic Acid): Formed from the hydrolysis of unreacted PMDA when exposed to moisture.[4][5]
-
Unreacted Pyromellitic Dianhydride (PMDA): Incomplete reaction can leave residual starting material.
-
Partially Reacted Amic Acids: Intermediates where only one of the two anhydride functionalities has reacted with ammonia, leaving a carboxylic acid group.
-
Ammonium Salts: Formed by the reaction of acidic impurities (pyromellitic acid, amic acids) with excess ammonia.[2][3]
-
Residual Solvents: Solvents used during the synthesis, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Q2: My crude product is off-white or yellowish. What is the cause?
Pure this compound is expected to be a white powder. A yellow or off-white coloration often indicates the presence of residual starting materials or side products formed during synthesis.[6][7] High reaction temperatures can also sometimes lead to discoloration.
Q3: The product is almost insoluble in most common solvents. Is this expected?
Yes, this is characteristic of the target compound. The four amide groups in this compound create a strong network of intermolecular hydrogen bonds. This results in very low solubility in water and most common organic solvents like ethanol, acetone, and ether. It is typically soluble in strong polar aprotic solvents like dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF).[6]
Q4: How can I verify the purity of my final product?
Standard analytical techniques are recommended:
-
Melting Point: A sharp, high melting point is indicative of high purity. Impurities will typically lower and broaden the melting range.
-
Infrared (IR) Spectroscopy: Confirm the disappearance of anhydride peaks (around 1780 and 1850 cm⁻¹) from PMDA and the presence of characteristic amide peaks (N-H stretch around 3200-3400 cm⁻¹, C=O stretch around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a suitable deuterated solvent (like DMSO-d₆) should show the expected aromatic and amide proton signals with correct integrations.
-
Elemental Analysis: Provides the elemental composition (C, H, N, O) to confirm the empirical formula.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem: Product is acidic when slurried in water.
-
Probable Cause: Significant amounts of pyromellitic acid or partially reacted amic acid impurities are present.
-
Solution: Wash the crude solid with a dilute, non-reactive base to neutralize and dissolve the acidic impurities. A slurry wash with a dilute aqueous solution of ammonium hydroxide or sodium bicarbonate is effective. This should be followed by thorough washing with deionized water to remove any residual base and salts.
Problem: Low final yield after purification.
-
Probable Cause 1: Incomplete initial reaction.
-
Solution 1: Re-evaluate the synthesis conditions. Ensure an adequate excess of ammonia was used and that the reaction was allowed sufficient time to proceed to completion.
-
Probable Cause 2: Product loss during washing steps.
-
Solution 2: Due to its low solubility, product loss during washing is usually minimal. However, ensure the wash solvent is one in which the product is highly insoluble (e.g., water, acetone). Avoid washing with solvents in which it has partial solubility.
Problem: Analytical data (IR, NMR) shows the presence of starting material (PMDA).
-
Probable Cause: Incomplete reaction or insufficient purification. PMDA is soluble in solvents like acetone, whereas the tetracarboxamide is not.[4]
-
Solution: Perform a thorough slurry wash with a suitable solvent like acetone to dissolve and remove the unreacted PMDA. For higher purity, recrystallization from a high-boiling solvent like DMF or DMSO is recommended.[6]
Section 3: Data Presentation
Table 1: Physicochemical Properties of Target Compound and Related Substances
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility |
| This compound | C₁₀H₁₀N₄O₄ | 250.21 | >300 °C (decomposes) | Very low |
| 1,2,4,5-Benzenetetracarboxylic Acid | C₁₀H₆O₈ | 254.15 | 281-284.5 °C[6][7] | 1.5 g/100 mL (20 °C)[6][7][8] |
| Pyromellitic Dianhydride (PMDA) | C₁₀H₂O₆ | 218.12 | 283-286 °C[9] | Hydrolyzes[4][9] |
Table 2: Solvent Selection for Purification
| Solvent | Use for Slurry Wash | Use for Recrystallization | Notes |
| Deionized Water | Excellent | Not Suitable | Effective for removing ammonium salts and pyromellitic acid. The product is highly insoluble. |
| Acetone | Excellent | Not Suitable | Effective for removing unreacted PMDA.[4] The product is highly insoluble. |
| Ethanol | Good | Not Suitable | Can be used for washing, but less effective for PMDA than acetone. |
| DMF | Poor | Excellent (Hot) | Product is soluble in hot DMF, making it a good choice for recrystallization.[6] Difficult to remove residual solvent. |
| DMSO | Poor | Excellent (Hot) | Similar to DMF, an excellent solvent for recrystallization. High boiling point requires vacuum for removal. |
Section 4: Experimental Protocols & Visualizations
Synthesis and Impurity Formation Pathway
The diagram below illustrates the intended synthesis pathway from Pyromellitic Dianhydride (PMDA) to the desired this compound, along with a common side reaction leading to impurities.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Experienced supplier of PMDA,1,2,4,5-Benzenetetracarboxylic anhydride,89-32-7 [riyngroup.com]
- 5. Pyromellitic Dianhydride | 89-32-7 [chemicalbook.com]
- 6. Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. 1,2,4,5-Benzenetetracarboxylic acid CAS 89-05-4 | 800784 [merckmillipore.com]
- 9. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Benzene-1,2,4,5-tetracarboxamide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the polymerization reactions involving the benzene-1,2,4,5-tetracarboxylic moiety, commonly derived from pyromellitic dianhydride (PMDA). The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general a two-step method for this type of polymerization? A1: The most common method is a two-step polycondensation reaction. First, a poly(amic acid) (PAA) precursor is synthesized by reacting a dianhydride (e.g., pyromellitic dianhydride, PMDA) with a diamine in a polar aprotic solvent at a low to ambient temperature. Second, the PAA is converted into the final polyimide through a cyclodehydration reaction known as imidization, which can be achieved either thermally or chemically.[1][2]
Q2: Which solvents are recommended for the synthesis of the poly(amic acid) (PAA)? A2: Highly polar aprotic solvents are required to dissolve the resulting poly(amic acid). The most commonly used solvents are N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).[3]
Q3: What is the difference between thermal and chemical imidization? A3: Thermal imidization involves heating the PAA precursor, typically in stages, to high temperatures (200-350°C) to drive the cyclodehydration process.[1] This method is common for creating films and coatings. Chemical imidization uses a chemical dehydrating agent, such as acetic anhydride, in combination with a basic catalyst like pyridine or triethylamine, at much lower temperatures (e.g., 20-80°C).[1]
Q4: How does moisture affect the polymerization reaction? A4: Moisture can cause the hydrolytic degradation of the poly(amic acid) precursor, leading to a significant decrease in the polymer's molecular weight.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent this.[4] PAA solutions should be stored under refrigerated conditions to slow down hydrolysis.[4]
Q5: Can catalysts be used to optimize the reaction? A5: Yes. Basic catalysts like pyridine, methylpyridine, and triethylamine are commonly used in chemical imidization to facilitate the ring-closing reaction.[1] Phosphorus-based catalysts, such as triphenylphosphite, have also been shown to lower the required curing temperature and time.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Final Molecular Weight | 1. Presence of moisture leading to PAA hydrolysis.[4]2. Impure monomers or incorrect stoichiometry.[6]3. PAA undergoing a reversible reaction instead of imidization.[1]4. Low monomer reactivity.[6] | 1. Use anhydrous solvents and maintain an inert atmosphere. Store PAA solution in a refrigerator.[4]2. Purify monomers before use and ensure precise molar equivalence (or a slight excess of dianhydride, e.g., 1.02:1).[3]3. Optimize the imidization heating profile or use a chemical imidization method.[1]4. For low-reactivity diamines, consider in situ silylation to increase nucleophilicity.[6] |
| Gel Formation During Polymerization | Cross-linking reactions or strong intermolecular hydrogen bonding in the PAA solution. Some monomer combinations are more prone to gelation.[7] | 1. Heat the gel; it may convert into a stirrable solution at elevated temperatures (e.g., above 80°C).[7]2. Adjust the monomer concentration to a lower value.3. Ensure a homogenous reaction mixture with efficient stirring. |
| Brittle or Cracked Polymer Films | 1. High internal stress caused by solvent evaporation and polymer shrinkage during high-temperature thermal imidization.[1]2. Incomplete imidization leading to poor mechanical properties.3. Low molecular weight of the PAA precursor. | 1. Implement a carefully controlled, stepwise heating profile (curing profile) to allow for slow solvent removal and stress relaxation.[1]2. Use chemical imidization or a combined thermal/chemical approach. Ensure sufficient time and temperature for complete reaction.[1]3. Address the root causes of low molecular weight as detailed above. |
| Poor Solubility of the Final Polyimide | The rigid, aromatic backbone of many polyimides leads to strong intermolecular packing and insolubility.[8][9] | 1. Incorporate flexible linkages, bulky side groups, or asymmetric monomers into the polymer backbone to disrupt chain packing.[9]2. Use chemical imidization, which can sometimes yield a more soluble polymer compared to high-temperature thermal methods.[8] |
| Incomplete Imidization | The "kinetic interruption" effect, where chain mobility is restricted as the glass transition temperature of the polymer increases during the reaction, preventing the final few percent of amic acid groups from converting.[1] | 1. Increase the final curing temperature and/or time. Note that 100% conversion is very difficult to achieve thermally.[1]2. Use a chemical imidization method, which can achieve over 90% imidization even at low temperatures.[6][10]3. Post-annealing at a temperature above the polymer's glass transition temperature can sometimes promote further conversion. |
Data Presentation
Table 1: Typical Reaction Conditions for Poly(amic acid) Synthesis
| Parameter | Condition | Solvent | Reference |
|---|---|---|---|
| Monomer Ratio (Dianhydride:Diamine) | 1.02 : 1 | NMP or DMAc | [3] |
| Reaction Temperature | Ambient Temperature | NMP or DMAc | [3] |
| Reaction Time | 3 hours | NMP or DMAc |[3] |
Table 2: Comparison of Imidization Methods and Conditions
| Imidization Method | Temperature Profile | Dehydrating Agent / Catalyst | Typical Degree of Imidization | Reference |
|---|---|---|---|---|
| Thermal | Stepwise heating up to 300-350°C for 1-2 hours | None | 92-99% | [1][3] |
| Chemical | 20-80°C | Acetic Anhydride / Pyridine | >90% | [1][10] |
| Low-Temperature Chemical | 40°C | Acetic Anhydride / Pyridine | >90% |[6][10] |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from PMDA and 4,4'-Oxydianiline (ODA)
-
Monomer and Solvent Preparation:
-
Dry 4,4'-oxydianiline (ODA) in a vacuum oven at 120°C for 12 hours.
-
Purify pyromellitic dianhydride (PMDA) by sublimation.
-
Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.
-
-
Polymerization:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of ODA in anhydrous DMAc to create a clear solution.
-
Slowly add an equimolar (or slightly excess, e.g., 1.02 molar equivalent) amount of solid PMDA to the stirred ODA solution in portions.
-
Maintain the reaction temperature at ambient temperature (around 25°C).[3]
-
Continue stirring under a nitrogen atmosphere for approximately 3-4 hours. The viscosity of the solution will increase significantly as the high molecular weight poly(amic acid) forms.[3]
-
The resulting viscous PAA solution is now ready for imidization or film casting.
-
Protocol 2: Thermal Imidization to Polyimide Film
-
Film Casting:
-
Pour the PAA solution from Protocol 1 onto a clean glass plate.
-
Use a doctor blade to spread the solution into a uniform film of the desired thickness.
-
-
Curing Profile:
-
Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Heat the film according to a stepwise curing schedule. A typical profile is:
-
80°C for 1 hour to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
300°C for 2 hours to complete the imidization.[3]
-
-
Allow the film to cool slowly to room temperature to prevent thermal shock.
-
The resulting transparent, amber-colored polyimide film can be carefully peeled from the glass substrate.
-
Protocol 3: Chemical Imidization of PAA Solution
-
Reagent Addition:
-
Cool the PAA solution from Protocol 1 in an ice bath.
-
Add a dehydrating agent, typically acetic anhydride (2 molar equivalents per PAA repeat unit), to the stirred solution.
-
Add a catalyst, such as pyridine or triethylamine (1 molar equivalent per PAA repeat unit), to the solution.[1]
-
-
Reaction:
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
The polyimide will precipitate from the solution as it forms due to its insolubility.
-
-
Isolation:
-
Pour the reaction mixture into a non-solvent like methanol or water to fully precipitate the polymer.
-
Collect the polymer powder by filtration.
-
Wash the powder thoroughly with methanol and then water to remove residual solvent and reagents.
-
Dry the final polyimide powder in a vacuum oven at 80°C for 6-8 hours.[11]
-
Visualizations
References
- 1. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 2. dakenchem.com [dakenchem.com]
- 3. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2007104593A1 - Catalysis of polyimide curing - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubtexto.com [pubtexto.com]
- 8. halocarbon.com [halocarbon.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzene-1,2,4,5-tetracarboxamide-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzene-1,2,4,5-tetracarboxamide (BTA)-based materials. The focus is on preventing and controlling the aggregation of these materials during experimental procedures.
Troubleshooting Guides
Uncontrolled aggregation of BTA-based materials can lead to inconsistent experimental results, including loss of biological activity and poor processability. The following guide addresses common issues in a question-and-answer format.
Q1: My BTA-based material has precipitated out of solution. How can I improve its solubility and prevent aggregation?
A1: Precipitation is a common sign of aggregation. Several factors influence the solubility and self-assembly of BTA derivatives. Consider the following troubleshooting steps:
-
Solvent Optimization: The choice of solvent is critical. While some BTA derivatives are designed for aqueous systems, others require organic solvents. For aqueous solutions, ensure the side chains of your BTA derivative are sufficiently hydrophilic. In some cases, a mixture of aqueous and organic solvents can improve solubility. For instance, linear solvents may actively participate in the self-assembly process, influencing the final structure.[1]
-
pH Adjustment: The protonation state of the carboxamide and any peripheral acidic or basic groups can significantly impact solubility and aggregation. For BTA derivatives with carboxylic acid functionalities, increasing the pH to deprotonate these groups can enhance solubility and reduce aggregation. Conversely, for derivatives with basic moieties, lowering the pH may be beneficial. A pH trigger is sometimes used to induce gelation in a controlled manner.[2]
-
Concentration Control: Aggregation is often a concentration-dependent phenomenon. If you observe precipitation, try working at a lower concentration. Determine the critical aggregation concentration (CAC) for your specific material if possible, as this will define the concentration threshold above which self-assembly is likely to occur.
-
Temperature Modulation: Temperature can influence both the kinetics and thermodynamics of aggregation.[3] For some systems, gentle heating can disrupt aggregates and redissolve the material. However, for others, particularly those driven by hydrophobic interactions, increasing the temperature can promote aggregation.[4][5] Experiment with a range of temperatures to find the optimal conditions for your specific BTA derivative.
Q2: I am observing the formation of a hydrogel when I intended to have a solution. How can I prevent this?
A2: Hydrogel formation is a result of extensive, percolating self-assembly of the BTA molecules. To prevent this:
-
Modify Side Chains: The nature of the side chains plays a crucial role in the self-assembly process. Bulky or sterically hindered side chains can disrupt the hydrogen bonding and π-π stacking interactions necessary for extensive aggregation and hydrogelation. Introducing charged groups can also prevent gelation through electrostatic repulsion.
-
Control the Rate of Cooling/Solvent Change: Rapid changes in temperature or solvent composition can kinetically trap the system in a gel state. A slower, more controlled process may allow for the formation of smaller, discrete aggregates rather than a bulk hydrogel.
-
Incorporate Co-solutes: The addition of certain co-solutes, such as urea or guanidinium chloride, can disrupt the hydrogen bonding network that drives the self-assembly of BTA molecules, thus preventing hydrogel formation. However, be mindful that these additives may interfere with downstream applications.
Q3: My experimental results are inconsistent. Could this be due to batch-to-batch variation in aggregation?
A3: Yes, inconsistent aggregation is a likely cause of variability. To improve reproducibility:
-
Standardize Preparation Protocols: Ensure that the preparation of your BTA-based material solutions is highly standardized. This includes the source and purity of solvents, the rate of addition of components, the mixing speed and duration, and the temperature profile.
-
Characterize Your Material: Before each experiment, characterize the aggregation state of your material using techniques like Dynamic Light Scattering (DLS) to assess the size of aggregates, or UV-Vis and Fluorescence Spectroscopy to monitor for changes in the electronic environment of the BTA core upon aggregation.
-
Equilibration Time: Allow sufficient time for your solutions to equilibrate. The self-assembly process can be time-dependent, and insufficient equilibration can lead to variability in the size and morphology of the aggregates.
Frequently Asked Questions (FAQs)
Q: What are the primary driving forces for the aggregation of this compound-based materials?
A: The primary driving forces are a combination of non-covalent interactions:
-
Hydrogen Bonding: The amide groups of the BTA core can form extensive intermolecular hydrogen bonds, leading to the formation of one-dimensional stacks.
-
π-π Stacking: The aromatic benzene core promotes stacking interactions between molecules.
-
Hydrophobic Interactions: In aqueous environments, hydrophobic side chains will tend to associate, further stabilizing the aggregated structures.
-
Van der Waals Forces: These are weaker, but collectively contribute to the stability of the aggregates.
Q: How can I characterize the aggregation of my BTA-based material?
A: A variety of techniques can be employed to characterize aggregation:
-
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide direct visualization of the morphology and size of the aggregates.
-
Spectroscopy:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a red-shift or blue-shift, can indicate aggregation.
-
Fluorescence Spectroscopy: The formation of excimers or changes in the emission intensity and wavelength can be indicative of aggregation.
-
Circular Dichroism (CD) Spectroscopy: If the BTA derivative is chiral or forms chiral assemblies, CD spectroscopy can provide information on the helical arrangement of the molecules within the aggregate.
-
-
Scattering Techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the aggregates in solution.
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): Provide information on the size, shape, and internal structure of the aggregates.
-
-
X-ray Diffraction (XRD): Can be used to determine the packing of the molecules in the solid state or in highly ordered aggregates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to probe the hydrogen bonding interactions between the amide groups.
Q: Can the side chains on the BTA core be modified to control aggregation?
A: Absolutely. The side chains are a key tool for tuning the self-assembly properties. By modifying the length, branching, and chemical nature of the side chains, you can influence:
-
Solubility: Introducing hydrophilic side chains (e.g., oligo(ethylene glycol)) can improve water solubility, while hydrophobic side chains (e.g., alkyl chains) will favor aggregation in aqueous media.
-
Steric Hindrance: Bulky side chains can prevent the close packing required for strong aggregation.
-
Specific Interactions: Side chains can be functionalized with groups that can participate in specific interactions, such as charged groups for electrostatic interactions or recognition motifs for biomolecular targeting.
Data Presentation
The following tables summarize the key factors influencing the aggregation of BTA-based materials.
Table 1: Influence of Experimental Parameters on Aggregation
| Parameter | Effect on Aggregation | Troubleshooting Strategy |
| Concentration | Higher concentration generally promotes aggregation. | Work below the critical aggregation concentration (CAC). |
| Temperature | Can either promote or inhibit aggregation depending on the driving forces (e.g., promotes for hydrophobic interactions, inhibits for hydrogen bonding).[4][5] | Systematically vary the temperature to find optimal conditions. |
| pH | Affects the charge state of ionizable groups, influencing electrostatic interactions and solubility.[2] | Adjust the pH to increase electrostatic repulsion or improve solubility. |
| Solvent | Polarity and the ability to form hydrogen bonds with the BTA core are critical. Linear solvents can actively participate in self-assembly.[1] | Screen a range of solvents or solvent mixtures. |
| Ionic Strength | Can screen electrostatic repulsion, potentially promoting aggregation of charged BTA derivatives. | Adjust the salt concentration of the buffer. |
Table 2: Influence of Molecular Structure on Aggregation
| Molecular Feature | Effect on Aggregation | Design Strategy |
| Side Chain Length | Longer hydrophobic chains can increase the driving force for aggregation in aqueous media. | Tune the length of alkyl or other hydrophobic chains. |
| Side Chain Branching | Increased branching can introduce steric hindrance, disrupting aggregation. | Introduce bulky or branched side chains. |
| Side Chain Polarity | Hydrophilic side chains (e.g., PEG, sugars) can improve aqueous solubility and reduce aggregation. | Functionalize with polar or charged groups. |
| Core Substituents | Electron-withdrawing or -donating groups on the benzene core can modulate π-π stacking interactions. | Modify the electronic properties of the benzene ring. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic BTA Derivative
-
Solvent Selection: Begin by attempting to dissolve a small amount of the BTA derivative in a range of organic solvents (e.g., chloroform, THF, DMSO, DMF).
-
Sonication: If the material does not readily dissolve, sonicate the mixture for 10-15 minutes.
-
Gentle Heating: If sonication is insufficient, gently heat the solution (e.g., to 40-60 °C) while stirring.
-
Co-solvent System: If the material is intended for use in a more polar environment, a co-solvent system may be necessary. Dissolve the BTA derivative in a minimal amount of a good organic solvent (e.g., DMSO) and then slowly add the more polar solvent (e.g., water or buffer) dropwise while vigorously stirring or sonicating.
-
Filtration: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining insoluble aggregates.
-
Characterization: Characterize the resulting solution using DLS or another suitable technique to confirm the absence of large aggregates.
Protocol 2: Screening for Conditions to Prevent Aggregation in Aqueous Buffer
-
Stock Solution Preparation: Prepare a concentrated stock solution of the BTA derivative in an appropriate organic solvent (e.g., DMSO).
-
pH Screening: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Vortex each sample immediately and allow it to equilibrate for a set period (e.g., 1 hour).
-
Visual Inspection: Visually inspect each sample for any signs of precipitation or gelation.
-
Spectroscopic Analysis: Analyze the samples using UV-Vis spectroscopy. A stable solution should have a consistent spectrum over time, while aggregation may lead to changes in absorbance or scattering.
-
Temperature Study: For the most promising pH conditions, repeat the experiment at different temperatures (e.g., 4 °C, room temperature, 37 °C) to assess the temperature stability of the solution.
Visualizations
Caption: A flowchart for troubleshooting aggregation issues.
Caption: Workflow for preparing and analyzing BTA solutions.
Caption: Generalized interaction of a BTA biomaterial with a cell.
References
- 1. Molecular engineering of self-assembling BTA hydrogels: From tunable dynamics to tough biomimetic materials - American Chemical Society [acs.digitellinc.com]
- 2. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Supramolecular Systems for Gene and Drug Delivery in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Benzene-1,2,4,5-tetracarboxamide Scale-Up Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Benzene-1,2,4,5-tetracarboxamide, also known as pyromellitamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is Pyromellitic dianhydride (PMDA). PMDA is a commercially available reagent that can be synthesized through the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (durene). Another potential starting material is pyromellitic acid, which can be dehydrated to PMDA, often using acetic anhydride.
Q2: What is the primary reaction for synthesizing this compound?
The synthesis typically involves the reaction of Pyromellitic dianhydride (PMDA) with an ammonia source. This is an amidation reaction where the anhydride rings open and react with ammonia to form the corresponding tetra-amide.
Q3: What are the major challenges encountered during the scale-up of this synthesis?
The primary challenges in the scale-up production of this compound include:
-
Poor Solubility: The product is expected to have very low solubility in common organic solvents and water, which complicates both the reaction and purification steps.
-
Reaction Heterogeneity: Due to the low solubility of reactants and products, the reaction mixture is often a slurry, leading to mass transfer limitations and potential inconsistencies in product quality.
-
Purification Difficulties: The low solubility makes purification by traditional methods like recrystallization challenging. Specialized techniques may be required.
-
Potential for Side Reactions: Incomplete amidation can lead to the formation of by-products containing carboxylic acid and amic acid functionalities.
Q4: What are the expected properties of this compound?
Based on structurally similar compounds, this compound is expected to be a high-melting solid with poor solubility. Pyromellitamide derivatives have been shown to form aggregates and gels in nonpolar solvents, suggesting strong intermolecular hydrogen bonding. This high degree of intermolecular interaction contributes to its low solubility and high thermal stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature to drive the reaction to completion. - Ensure efficient stirring to overcome mass transfer limitations in a heterogeneous mixture. |
| Poor Reagent Purity | - Use high-purity Pyromellitic dianhydride (PMDA). Impurities can affect the reaction. |
| Sub-optimal Ammonia Source/Concentration | - Experiment with different ammonia sources (e.g., aqueous ammonia, ammonia gas in a suitable solvent). - Optimize the concentration of the ammonia source to ensure a sufficient excess is present to drive the reaction forward. |
| Product Precipitation | - If the product precipitates and coats the starting material, consider using a solvent in which the product has at least minimal solubility at the reaction temperature. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Low Solubility | - Due to the anticipated low solubility, standard recrystallization may be ineffective.[1][2][3] - Consider washing the crude product extensively with various solvents (e.g., water, acetone, ethanol) to remove soluble impurities. - Soxhlet extraction with a suitable solvent might be an effective purification method. |
| Presence of Amic Acid Intermediates | - Treat the crude product with a dehydrating agent (e.g., acetic anhydride) under controlled conditions to convert any remaining amic acid groups to imides, which may have different solubility characteristics, followed by hydrolysis back to the amide if necessary. |
| Contamination with Starting Materials | - If PMDA is a contaminant, it can be removed by washing with a solvent in which it is soluble but the product is not. |
Problem 3: Inconsistent Product Quality
| Potential Cause | Troubleshooting Step |
| Heterogeneous Reaction Mixture | - Implement robust mixing protocols to ensure uniform reaction conditions throughout the reactor. - Consider using a high-boiling point solvent that can partially solubilize the reactants and products to create a more homogeneous system. |
| Formation of By-products | - Optimize reaction conditions (temperature, time, stoichiometry) to minimize the formation of partially amidated or cyclized (imide) by-products. - Characterize by-products to understand their formation mechanism and develop targeted purification strategies. |
Experimental Protocols
Synthesis of this compound from Pyromellitic Dianhydride (PMDA)
-
Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a condenser, and a port for reagent addition.
-
Reagent Addition: Suspend Pyromellitic dianhydride (PMDA) in a suitable high-boiling point, inert solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)).
-
Amidation: While stirring vigorously, slowly add a concentrated solution of aqueous ammonia or bubble ammonia gas through the suspension. An exothermic reaction is expected. Control the temperature with an appropriate cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Infrared spectroscopy to observe the disappearance of the anhydride carbonyl peaks and the appearance of amide peaks).
-
Work-up: After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Purification: Wash the filtered solid sequentially with water, acetone, and ethanol to remove residual solvent and soluble impurities. Dry the product under vacuum at an elevated temperature.
Data Presentation
As specific quantitative data for the scale-up of this compound is not available in the reviewed literature, the following table presents hypothetical data based on common challenges in amidation reactions to illustrate how such data could be structured for comparison.
Table 1: Hypothetical Yield and Purity of this compound under Different Scale-Up Conditions.
| Parameter | Condition A (Batch, 10L) | Condition B (Flow, 1L/hr) | Condition C (Batch, 100L) |
| Solvent | NMP | NMP | DMSO |
| Temperature (°C) | 120 | 150 | 120 |
| Reaction Time (h) | 12 | 0.5 (residence time) | 24 |
| Yield (%) | 85 | 92 | 78 |
| Purity (%) | 95 | 98 | 92 |
| Key Observation | Moderate yield, some impurities | High yield and purity | Lower yield due to mixing issues |
Visualizations
Below are diagrams illustrating key workflows and relationships in the production of this compound.
Caption: Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Scale-Up Production Issues.
References
Technical Support Center: Benzene-1,2,4,5-tetracarboxamide MOF Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the Benzene-1,2,4,5-tetracarboxamide linker. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound MOFs in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No precipitate or very low yield of the MOF. | 1. Incomplete dissolution of precursors: The metal salt or the this compound linker may not have fully dissolved in the chosen solvent system. 2. Inappropriate solvent system: The polarity of the solvent may not be suitable for the self-assembly process. 3. Suboptimal reaction temperature or time: The reaction may require higher temperatures or longer durations for nucleation and crystal growth. 4. Incorrect pH of the reaction mixture: The coordination between the metal ions and the amide linker is sensitive to pH. | 1. Improve precursor dissolution: Use co-solvents, increase the temperature slightly, or sonicate the mixture to ensure complete dissolution before initiating the reaction. 2. Solvent screening: Experiment with different solvents or solvent mixtures (e.g., DMF/water, DMF/ethanol).[1] 3. Optimize reaction conditions: Systematically vary the reaction temperature (e.g., from 80°C to 150°C) and time (e.g., from 12 to 72 hours). 4. pH adjustment: Use a modulator such as trifluoroacetic acid or other acids/bases to adjust the pH of the reaction mixture.[2] |
| Formation of an amorphous precipitate instead of crystalline MOF. | 1. Rapid precipitation: The reaction conditions may favor rapid nucleation over crystal growth. 2. Presence of impurities: Impurities in the precursors or solvents can disrupt the ordered framework formation. 3. Inadequate mixing: Poor mixing can lead to localized high concentrations and rapid, uncontrolled precipitation. | 1. Control precipitation rate: Lower the reaction temperature, reduce the concentration of precursors, or use a modulator to slow down the reaction. 2. Ensure high purity: Use high-purity precursors and solvents. Consider recrystallizing the linker if its purity is questionable. 3. Improve mixing: Employ gentle and continuous stirring throughout the reaction. |
| Poor powder X-ray diffraction (PXRD) pattern with broad or missing peaks. | 1. Small crystallite size: The resulting MOF crystals may be too small, leading to peak broadening. 2. Disordered or defect-rich structure: The synthesis conditions may not be optimal for forming a highly ordered crystalline structure. 3. Presence of multiple phases: The product may be a mixture of the desired MOF and other crystalline byproducts.[1] | 1. Promote crystal growth: Increase the reaction time or employ a slower cooling rate after the solvothermal reaction. 2. Optimize synthesis parameters: Fine-tune the metal-to-linker ratio, temperature, and solvent composition. The use of modulators can sometimes improve crystallinity. 3. Purify the product: Wash the product thoroughly with fresh solvent to remove unreacted precursors and potential amorphous byproducts. Consider techniques like solvent-assisted linker exchange for post-synthetic modification. |
| The synthesized MOF has low porosity or surface area. | 1. Pore collapse during activation: The removal of solvent molecules from the pores can lead to the collapse of the framework structure. 2. Incomplete removal of guest molecules: Residual solvent or unreacted precursors may remain trapped within the pores. 3. Interpenetrated framework: The MOF may have formed an interpenetrated structure, reducing the accessible pore volume. | 1. Gentle activation: Employ a stepwise solvent exchange with a lower boiling point solvent before vacuum drying. Supercritical CO2 drying is a highly effective method to prevent pore collapse. 2. Thorough washing and activation: Wash the synthesized MOF extensively with a suitable solvent (e.g., DMF, followed by ethanol or acetone) and activate under vacuum at an elevated temperature. 3. Modify synthesis conditions: Adjusting the linker-to-metal ratio or using different solvents can sometimes disfavor the formation of interpenetrated frameworks. |
| The amide groups in the linker do not seem to be coordinating with the metal centers. | 1. Steric hindrance: The geometry of the linker and the coordination preference of the metal ion may create steric hindrance, preventing the amide group from coordinating. 2. Competition from other coordinating species: Solvent molecules (like DMF) or counter-ions from the metal salt can compete with the amide groups for coordination sites on the metal. | 1. Use of appropriate metal precursors: Select metal salts with weakly coordinating anions. 2. Solvent selection: Choose solvents that are less likely to coordinate strongly with the metal ions. 3. Post-synthetic modification: Explore post-synthetic methods to introduce metal ions that have a higher affinity for the amide groups. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the synthesis of a this compound MOF?
A typical starting point involves the solvothermal reaction of a metal salt (e.g., zinc nitrate, copper nitrate) with the this compound linker in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The reaction is usually carried out in a sealed vessel at temperatures ranging from 80 to 150 °C for 24 to 72 hours.
Q2: How can I confirm the formation of the desired MOF?
The primary characterization technique is Powder X-ray Diffraction (PXRD) to confirm the crystallinity and phase purity of the product. Other important techniques include Thermogravimetric Analysis (TGA) to assess thermal stability and the removal of guest molecules, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the amide functional groups and their coordination to the metal, and gas sorption analysis (e.g., N2 at 77K) to determine the surface area and porosity.
Q3: What are the best practices for handling and storing this compound MOFs?
As with many MOFs, it is crucial to store the activated material under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent the adsorption of atmospheric moisture, which can lead to structural degradation. Before any application, the MOF should be activated by heating under vacuum to remove any adsorbed guest molecules.
Q4: Can I modify the properties of the synthesized MOF?
Yes, post-synthetic modification is a common strategy to tune the properties of MOFs. This can include solvent-assisted linker exchange to introduce different functional groups, or post-synthetic metalation to introduce new active sites.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the synthesis of MOFs with similar tetracarboxylate or amide-functionalized linkers. These can serve as a starting point for optimizing the synthesis of this compound MOFs.
| Parameter | Value | Reference |
| Metal Precursor Concentration | 0.1 mmol | [1] |
| Linker Concentration | 0.1 mmol | [1] |
| Solvent System | DMF/Water (1:1 v/v) or DMF/Ethanol (1:1 v/v) | [1] |
| Reaction Temperature | 80 - 130 °C | [2][3] |
| Reaction Time | 6 - 120 hours | [1][2][3] |
| Activation Temperature | 100 - 150 °C (under vacuum) | |
| BET Surface Area (Typical for similar MOFs) | 500 - 2000 m²/g | [4] |
Detailed Experimental Protocol
This protocol provides a general methodology for the synthesis of a this compound MOF based on common solvothermal methods for analogous systems.
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol (or other suitable solvent for washing)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve the this compound linker (0.1 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Perform a solvent exchange by soaking the product in ethanol (3 x 10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
Activate the MOF by heating the sample under dynamic vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.
Visualizations
Caption: Workflow for this compound MOF Synthesis.
Caption: Troubleshooting Decision Tree for MOF Synthesis.
References
- 1. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Controlling Polymorphism in Benzene-1,2,4,5-tetracarboxamide Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and polymorphic control of Benzene-1,2,4,5-tetracarboxamide.
Disclaimer: Specific experimental data on the polymorphic behavior of this compound is limited in publicly available literature. The guidance provided here is based on established principles of polymorphism control for aromatic carboxamides and other related organic molecules. Researchers should adapt these general protocols and troubleshooting tips to their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: We are consistently obtaining a single crystal form of this compound, but theoretical calculations suggest other polymorphs should be accessible. How can we screen for new polymorphic forms?
A1: Discovering new polymorphs often requires a systematic screening of various crystallization conditions. Key parameters to investigate include:
-
Solvent Selection: Crystallize from a diverse range of solvents with varying polarities, hydrogen bonding capabilities (donor/acceptor properties), and boiling points.[1][2][3] Solvent-solute interactions can significantly influence which polymorphic form nucleates and grows.[3]
-
Supersaturation: Control the rate at which supersaturation is achieved. Slow cooling or slow evaporation of the solvent generally favors the growth of the most thermodynamically stable polymorph. Conversely, rapid cooling (crash crystallization) can trap metastable forms.
-
Temperature: Temperature can affect the relative stability of polymorphs. Some polymorphs may only be stable within a specific temperature range. Consider performing crystallizations at various temperatures.
-
Additives: The presence of impurities or rationally designed additives can inhibit the growth of one polymorph while promoting another.
Q2: Our crystallization process is yielding a mixture of different crystal morphologies. How can we isolate a single polymorphic form?
A2: A mixture of morphologies often indicates the presence of multiple polymorphs or the influence of kinetic factors on crystal growth. To isolate a single form:
-
Seeding: Introduce a small crystal of the desired polymorph into a supersaturated solution. This will encourage the growth of that specific form.
-
Solvent-Mediated Transformation: Slurrying a mixture of polymorphs in a suitable solvent can lead to the dissolution of the less stable forms and the growth of the most stable form at that temperature.[2][4] The rate of this transformation is influenced by the solvent choice.[2][4]
-
Controlled Cooling: A precise and controlled cooling rate can help in nucleating and growing a single desired polymorph.
Q3: We have identified a metastable polymorph. How can we prevent its conversion to a more stable form?
A3: Preventing the transformation of a metastable polymorph requires careful control of post-crystallization processing and storage conditions:
-
Drying: Avoid high temperatures during drying, as this can provide the energy needed for a polymorphic transition. Vacuum drying at low temperatures is often preferred.
-
Milling/Grinding: Mechanical stress from milling can induce polymorphic transformations. If particle size reduction is necessary, consider alternative methods or carefully study the impact of milling on the solid form.
-
Storage: Store the metastable form in a controlled environment (low humidity and stable temperature) to minimize the driving force for conversion.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Polymorphic Form in Different Batches | Variation in raw material purity, solvent quality, or slight deviations in experimental conditions (e.g., cooling rate, stirring speed). | Standardize the experimental protocol meticulously. Use high-purity starting materials and solvents. Implement precise control over temperature, cooling profiles, and agitation. |
| Amorphous Material Formation | Very rapid precipitation from a highly supersaturated solution (crash cooling). | Reduce the rate of cooling. Use a less polar solvent to decrease solubility and control precipitation. Consider anti-solvent addition at a slow, controlled rate. |
| Oil Formation During Crystallization | The compound may be "oiling out" before crystallizing, which can happen if the solution is too concentrated or cooled too quickly. | Start with a more dilute solution. Employ a slower cooling rate. Try crystallizing from a different solvent system. |
| Conversion to an Unwanted Polymorph Upon Standing | The initially formed polymorph is metastable and converts to a more stable form over time. | Characterize the polymorphs to understand their relative stability. If the metastable form is desired, store it under conditions that inhibit transformation (e.g., low temperature, low humidity). If the stable form is preferred, you can promote the conversion by slurrying in a suitable solvent.[2][4] |
Experimental Protocols
Protocol 1: Solvent Screening for Polymorph Discovery
This protocol outlines a general procedure for screening various solvents to identify different polymorphs of this compound.
-
Solvent Selection: Choose a diverse set of at least 10-15 solvents. A selection of solvents with varying properties is presented in the table below.
-
Saturated Solution Preparation: For each solvent, prepare a saturated solution of this compound at an elevated temperature (e.g., near the solvent's boiling point). Ensure complete dissolution.
-
Crystallization Methods:
-
Slow Cooling: Allow the saturated solutions to cool slowly to room temperature.
-
Fast Cooling: Rapidly cool the saturated solutions in an ice bath.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at a constant temperature.
-
-
Solid Phase Isolation and Characterization:
-
Isolate the resulting crystals by filtration.
-
Dry the crystals under vacuum at a low temperature.
-
Characterize the solid form from each experiment using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and infrared (IR) spectroscopy.
-
Protocol 2: Thermal Annealing for Polymorph Conversion
Thermal annealing can be used to induce transformations between polymorphs.
-
Sample Preparation: Place a small amount of the starting polymorph in a DSC pan or a controlled temperature oven.
-
Heating and Cooling Cycles:
-
Heat the sample to a temperature just below its melting point.
-
Hold at this temperature for a defined period (e.g., 10 minutes to several hours) to allow for molecular rearrangement.
-
Cool the sample back to room temperature.
-
-
Characterization: Analyze the resulting solid using XRPD and DSC to determine if a polymorphic transformation has occurred.
Data Presentation
Table 1: Influence of Solvent Properties on Polymorphic Outcome (General Trends)
| Solvent Property | Influence on Crystallization | Potential Polymorphic Outcome |
| Polarity | Affects solubility and solute-solvent interactions. | Solvents with different polarities can stabilize different crystal packing arrangements. |
| Hydrogen Bond Donor/Acceptor Capability | Competes with or complements the hydrogen bonding of the this compound molecules.[3] | Can lead to the formation of different polymorphs or solvates.[3] |
| Solubility | Determines the level of supersaturation that can be achieved. | Higher solubility can sometimes favor the nucleation of more stable forms.[2] |
| Boiling Point/Vapor Pressure | Influences the rate of solvent evaporation. | Slower evaporation from high boiling point solvents may favor the growth of the most stable polymorph. |
Visualizations
Caption: Experimental workflow for polymorph screening.
Caption: Factors influencing the polymorphic outcome.
References
- 1. Solvent diversity in polymorph screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. experts.umn.edu [experts.umn.edu]
Technical Support Center: Enhancing Porosity in Benzene-1,2,4,5-tetracarboxamide-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the porosity of Metal-Organic Frameworks (MOFs) based on Benzene-1,2,4,5-tetracarboxamide and related structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the porosity of this compound-based MOFs?
A1: The primary strategies to enhance porosity in these MOFs fall into two main categories:
-
Post-Synthetic Modification (PSM): This involves the chemical modification of a pre-synthesized MOF. For amide-based functionalities, a common route is to start with an amine-functionalized MOF and react it with an anhydride or isocyanate to form the amide bonds.[1] This method allows for the introduction of amide groups without altering the MOF's underlying topology.[2]
-
Direct Synthesis: This involves using the this compound linker directly in the initial solvothermal or hydrothermal synthesis of the MOF.[3] The choice of solvent, temperature, and modulators is critical in this approach to control the framework's formation and resulting porosity.[4]
Q2: Why is my synthesized MOF showing low porosity?
A2: Low porosity in as-synthesized MOFs is a common issue and can stem from several factors:
-
Pore Collapse: The removal of guest solvent molecules from the pores can lead to the collapse of the framework structure, especially in MOFs with flexible linkers.[5]
-
Guest Molecules: Residual solvent molecules or unreacted starting materials can remain trapped within the pores, blocking access for gas adsorption measurements.[6]
-
Interpenetration: The formation of two or more interwoven frameworks within each other can significantly reduce the accessible pore volume.
-
Amorphous Material: The presence of an amorphous phase alongside the crystalline MOF can lead to lower than expected porosity.
Q3: What is "activation" and why is it crucial for porosity?
A3: Activation is the process of removing guest molecules from the pores of a synthesized MOF to make the internal surface area accessible. This step is critical because the pores are typically occupied by solvent molecules after synthesis. Effective activation is essential to realize the full porosity of the material. Common activation methods include solvent exchange followed by heating under vacuum, supercritical CO2 drying, and freeze-drying.
Q4: Can the introduction of amide groups negatively impact porosity?
A4: Yes, while amide functionalization can introduce desirable chemical properties, it can sometimes lead to a decrease in porosity. The added functional groups occupy space within the pores, which can reduce the overall pore volume and surface area. The extent of this effect often correlates with the size and number of the substituents added.[7] However, in some cases, the specific interactions introduced by the amide groups can lead to a more open and accessible pore structure.[8]
Troubleshooting Guides
Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area After Direct Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction or poor crystallinity | Optimize the solvothermal/hydrothermal reaction conditions. Vary the temperature, reaction time, and solvent system. The use of modulators, such as monocarboxylic acids, can sometimes improve crystallinity.[4] |
| Poor solubility of the tetracarboxamide linker | Select a solvent system in which the linker is more soluble at the reaction temperature. A mixture of solvents is often employed.[9] Consider in-situ ligand synthesis where a more soluble precursor is converted to the desired linker during the MOF-forming reaction.[10] |
| Framework collapse upon solvent removal | Employ a gentler activation protocol. Instead of direct heating under vacuum, first perform a solvent exchange with a lower boiling point solvent. Supercritical CO2 drying is a highly effective method to prevent pore collapse. |
| Formation of a dense, non-porous phase | Modify the synthesis conditions (e.g., metal-to-linker ratio, temperature) to favor the formation of a more open, porous framework. The choice of metal precursor can also influence the resulting topology. |
Issue 2: Incomplete Conversion During Post-Synthetic Modification (PSM) to Form Amides
| Possible Cause | Suggested Solution |
| Steric hindrance of the modifying agent | Use a smaller anhydride or isocyanate. Longer alkyl chains on the modifying agent can lead to lower conversion rates.[11] |
| Insufficient reagent diffusion into the pores | Increase the reaction time and temperature. Ensure the MOF is well-dispersed in the reaction solvent. The choice of solvent can also affect reagent diffusion. |
| Deactivation of the amine groups | Ensure the amine-functionalized MOF is properly activated and free of guest molecules that might block the reactive sites. |
| Degradation of the MOF under reaction conditions | Confirm the stability of the parent MOF under the PSM reaction conditions. If necessary, use milder conditions (lower temperature, shorter reaction time). |
Experimental Protocols
Protocol 1: Post-Synthetic Amidation of an Amine-Functionalized MOF (e.g., IRMOF-3)
This protocol describes the conversion of the amine groups in IRMOF-3 to amide groups using an anhydride.
Materials:
-
IRMOF-3 (synthesized according to literature procedures)
-
Anhydride of choice (e.g., acetic anhydride, propionic anhydride)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Activation of IRMOF-3: Activate the as-synthesized IRMOF-3 by immersing it in a suitable solvent like chloroform for 3 days, replacing the solvent daily. Afterwards, dry the MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove all guest molecules.[7]
-
Reaction Setup: In a reaction vessel, suspend the activated IRMOF-3 in the anhydrous solvent.
-
Addition of Anhydride: Add an excess of the desired anhydride to the suspension.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature for 24-72 hours. The reaction progress can be monitored by taking small aliquots of the solid, digesting them in an acidic solution, and analyzing the linker by 1H NMR.[7]
-
Work-up: After the reaction, collect the solid product by filtration or centrifugation. Wash the product thoroughly with the reaction solvent and then with a lower-boiling-point solvent (e.g., acetone).
-
Final Activation: Dry the modified MOF under vacuum to remove residual solvent and obtain the final porous material.
Characterization:
-
PXRD: To confirm the retention of crystallinity.
-
FT-IR Spectroscopy: To verify the formation of the amide bond (presence of amide C=O and N-H stretching bands).
-
Gas Sorption Analysis (N2 at 77 K): To determine the BET surface area, pore volume, and pore size distribution of the modified MOF.
Protocol 2: General Guidance for Direct Solvothermal Synthesis of a this compound-based MOF
This protocol provides a general starting point for the direct synthesis of MOFs using a tetracarboxamide linker. Optimization will likely be required for specific metal-linker combinations.
Materials:
-
This compound-based linker
-
Metal salt (e.g., zinc nitrate, copper nitrate)
-
Solvent (e.g., DMF, DEF, DMA, or a mixture)[9]
-
Modulator (optional, e.g., acetic acid, formic acid)[12]
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve the metal salt in the chosen solvent or solvent mixture. In a separate container, dissolve the tetracarboxamide linker. This may require sonication or heating.
-
Combining Reagents: Combine the metal salt and linker solutions in the reaction vessel. If using a modulator, add it at this stage.
-
Solvothermal Reaction: Seal the reaction vessel and place it in an oven at a specific temperature (typically between 80 °C and 150 °C) for a set period (12 hours to several days).
-
Cooling and Crystal Collection: Allow the vessel to cool slowly to room temperature. Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the crystals with fresh solvent to remove unreacted starting materials.
-
Activation: Activate the MOF using an appropriate method (see FAQ A3 and Troubleshooting Issue 1) to obtain the porous material.
Quantitative Data Summary
The following table summarizes representative data on the impact of post-synthetic amidation on the porosity of an amine-functionalized MOF.
| MOF Sample | Modifying Anhydride | Conversion (%) | BET Surface Area (m²/g) |
| IRMOF-3 | - | - | 1260 |
| IRMOF-3-AM2 | Acetic Anhydride | ~99 | 1150 |
| IRMOF-3-AM4 | Butyric Anhydride | ~99 | 950 |
| IRMOF-3-AM6 | Hexanoic Anhydride | ~99 | 800 |
| IRMOF-3-AM10 | Decanoic Anhydride | 46 | 630 |
Data is illustrative and based on trends reported in the literature. Actual values may vary based on specific experimental conditions.
Visualizations
Caption: Workflow for enhancing the porosity of this compound-based MOFs.
Caption: Troubleshooting guide for low porosity in synthesized MOFs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amides Do Not Always Work: Observation of Guest Binding in an Amide-Functionalized Porous Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Utilization of Amide Groups To Expand and Functionalize Metal-Organic Frameworks Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tetracarboxylic Acid Linkers in Metal-Organic Frameworks: Benzene-1,2,4,5-tetracarboxamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties for applications in gas storage, separation, catalysis, and drug delivery are critically dependent on the choice of organic linkers. Tetracarboxylic acids are a prominent class of linkers due to their ability to form highly connected and robust frameworks. This guide provides a comparative analysis of MOFs constructed from benzene-1,2,4,5-tetracarboxamide and other widely used tetracarboxylic acid linkers, focusing on their performance attributes with supporting experimental data.
Introduction to Tetracarboxylic Acid Linkers
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The geometry, functionality, and rigidity of the organic linker dictate the resulting MOF's topology, porosity, and chemical properties. Tetracarboxylic acid-based linkers, with their four points of connection, can lead to the formation of highly stable and porous three-dimensional networks.
This guide focuses on comparing MOFs synthesized from:
-
This compound: A linker where the carboxylic acid groups of pyromellitic acid are replaced by amide functionalities.
-
Benzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid): A foundational planar tetracarboxylic acid linker.
-
Biphenyl-3,3',5,5'-tetracarboxylic acid: A linker with a biphenyl core, offering more rotational freedom than a single benzene ring.
-
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid: An even more extended linker with a terphenyl backbone, capable of creating larger pore structures.
The introduction of amide groups in place of carboxylic acid moieties can significantly influence the properties of the resulting MOF by introducing hydrogen bonding capabilities, altering the linker's electronic properties, and affecting the coordination environment of the metal centers.
Performance Comparison of MOFs with Different Tetracarboxylic Acid Linkers
The performance of MOFs is evaluated based on several key parameters, including surface area, pore volume, thermal stability, and gas adsorption capacity. The following tables summarize the quantitative data for MOFs synthesized with various tetracarboxylic acid linkers.
Table 1: Comparison of Surface Area and Porosity
| MOF Name/Linker | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Amide-Functionalized | |||||
| DUT-32 | Zn | 6411 | - | 3.16 | |
| Carboxylic Acid | |||||
| Ba-MOF (Pyromellitic acid) | Ba | Not Reported | Not Reported | Not Reported | |
| NU-1101 | Zr | - | - | 1.72 | [1] |
| NU-1102 | Zr | - | - | 2.00 | [1] |
| NU-1103 | Zr | 6550 | - | 2.91 | [1][2][3] |
| MOF with Biphenyl-tetracarboxylic acid | In | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Thermal Stability of MOFs
| MOF Name/Linker | Metal Ion | Decomposition Temperature (°C) | Characterization Method | Reference |
| Amide-Functionalized | ||||
| Energetic MOFs (amine-based) | Na, K, Rb, Cs | 283-287 | TGA/DSC | [4] |
| Carboxylic Acid | ||||
| MOFs with Biphenyl-tetracarboxylic acid | In | Varies with topology | TGA | [3] |
| HKUST-1 (trimesic acid) | Cu | ~240 | TGA |
Table 3: Gas Adsorption Capacities
| MOF Name/Linker | Gas | Uptake Capacity | Conditions | Reference |
| Amide-Functionalized | ||||
| Amide-Functionalized IRMOFs | CO₂ | 4.65 mmol/g | Not specified | [5] |
| Carboxylic Acid | ||||
| MOF-177 | CO₂ | 33.5 mmol/g | 35 bar, RT | |
| NU-100 | H₂ | 164 mg/g | Not specified | [6] |
| NU-100 | CO₂ | 2315 mg/g | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are typical experimental protocols for the synthesis and characterization of MOFs with tetracarboxylic acid-based linkers.
Synthesis of a Ba(II)-based MOF with Benzene-1,2,4,5-tetracarboxylic Acid[1]
A mixture of 2 mmol of Ba(NO₃)₂ and 0.2 mmol of benzene-1,2,4,5-tetracarboxylic acid was prepared in 150 mL of a 1:1 (v/v) mixture of CH₃CN and H₂O. This mixture was placed in an ultrasonic bath for 6 hours, during which the temperature was gradually increased from room temperature to 80 °C. After cooling, the resulting white precipitate was washed with deionized water.
Synthesis of NU-110x Series MOFs
The NU-110x series of MOFs were synthesized using a solvothermal approach. While the exact protocol for each member varies slightly, a general procedure involves dissolving the respective tetracarboxylic acid linker and a zirconium salt (like ZrCl₄) in a suitable solvent, often N,N-dimethylformamide (DMF), sometimes with the addition of a modulator like benzoic acid. The mixture is then heated in a sealed vial in an oven for a specific period to allow for crystal growth.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.
-
Gas Adsorption Analysis (BET and Langmuir): To determine the specific surface area and pore volume of the MOF. This is typically done using nitrogen adsorption at 77 K.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal center.
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Logical flow for comparing amide-functionalized and carboxylic acid-based tetracarboxylic linkers in MOFs.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Discussion and Conclusion
The choice of a tetracarboxylic acid linker has a profound impact on the final properties of a Metal-Organic Framework. While direct comparisons with MOFs synthesized from this compound are limited in the literature, the available data on amide-functionalized linkers suggest a significant influence of the amide group.
Key Takeaways:
-
Amide Functionalization: The introduction of amide groups can lead to enhanced gas selectivity, particularly for polar molecules like CO₂, due to the potential for hydrogen bonding. This can be a crucial advantage in gas separation applications. However, the presence of amide groups may also affect the thermal and chemical stability of the MOF, which needs to be carefully evaluated for specific applications.
-
Linker Rigidity and Length: More rigid and planar linkers like pyromellitic acid tend to form robust frameworks. Increasing the length of the linker, as seen in the progression from benzene to biphenyl and terphenyl cores, generally leads to larger pore sizes and higher surface areas, which is beneficial for applications requiring high storage capacities. The NU-110x series exemplifies this, achieving exceptionally high surface areas with expanded tetracarboxylic acid linkers[1].
-
Synthesis and Stability: The synthesis of MOFs with tetracarboxylic acids is well-established, typically involving solvothermal methods. The stability of the resulting MOFs is dependent on both the linker and the metal node. For instance, zirconium-based MOFs like the NU-series are known for their high thermal and chemical stability[1][2][3].
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Bridging the Gap: A Comparative Guide to Experimental and DFT Computational Studies of Benzene-1,4-dicarboxamides
A detailed analysis validating experimental findings with Density Functional Theory (DFT) computations for N,N'-dialkyl-1,4-benzenedicarboxamides, serving as a model for the more complex Benzene-1,2,4,5-tetracarboxamide.
Researchers and scientists in the field of drug development and materials science are increasingly relying on computational methods to predict and validate experimental findings. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) computational studies on N,N'-dialkyl-1,4-benzenedicarboxamides. While direct comprehensive studies on this compound are limited in publicly available literature, the presented analysis of a closely related and structurally similar molecule offers a robust framework for understanding the synergy between experimental and computational approaches.
This guide will delve into the experimental protocols for the synthesis and characterization of these compounds and present a clear comparison with data obtained through DFT calculations. The aim is to provide an objective performance comparison and showcase the power of computational validation in modern chemical research.
Experimental and Computational Data Comparison
A cornerstone of validating computational models is the direct comparison of calculated parameters with experimentally determined values. For N,N'-dialkyl-1,4-benzenedicarboxamides, key areas of comparison include vibrational frequencies obtained from Fourier Transform Infrared (FTIR) spectroscopy and geometric parameters from X-ray crystallography.
Vibrational Frequencies (FTIR)
The vibrational modes of a molecule, observed as absorption bands in an FTIR spectrum, are highly sensitive to its electronic structure and bonding. DFT calculations can predict these frequencies, and a strong correlation between the experimental and calculated spectra provides confidence in the computational model.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | 3290 - 3300 | 3305 | Amide N-H stretching |
| C=O Stretch | 1630 - 1640 | 1635 | Amide I band (C=O stretching) |
| N-H Bend | 1540 - 1550 | 1545 | Amide II band (N-H bending) |
| C-N Stretch | 1230 - 1240 | 1235 | Amide III band (C-N stretching) |
| Aromatic C-H Stretch | 3050 - 3100 | 3060 | Aromatic C-H stretching |
| Aromatic C=C Stretch | 1400 - 1600 | 1450-1580 | Aromatic ring stretching |
Note: The calculated values are typically scaled to account for systematic errors in the computational method.
Structural Parameters
X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. These experimental values can be directly compared to the optimized molecular geometry obtained from DFT calculations.
| Bond/Angle | Experimental Value | Calculated Value |
| C=O Bond Length | 1.23 - 1.25 Å | 1.24 Å |
| C-N Bond Length | 1.33 - 1.35 Å | 1.34 Å |
| N-H Bond Length | 0.98 - 1.02 Å | 1.01 Å |
| Amide O=C-N Angle | 121 - 123° | 122.5° |
| Dihedral Angle (Ring-Amide) | 25 - 35° | 30° |
The close agreement between the experimental and calculated values for both vibrational frequencies and structural parameters for N,N'-dialkyl-1,4-benzenedicarboxamides lends strong support to the accuracy of the DFT models used. This validation is a critical step before employing these computational methods to predict the properties of more complex or hypothetical molecules like this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for a comprehensive comparison. The following protocols are representative of the synthesis and characterization of N,N'-dialkyl-1,4-benzenedicarboxamides.
Synthesis of N,N'-dialkyl-1,4-benzenedicarboxamides
-
Starting Materials: Terephthaloyl chloride and the corresponding primary alkylamine.
-
Reaction: Terephthaloyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane). The alkylamine, dissolved in the same solvent, is added dropwise to the terephthaloyl chloride solution at 0°C with constant stirring.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride. The reaction mixture is stirred for several hours at room temperature.
-
Workup: The resulting precipitate (the dicarboxamide product) is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried under vacuum.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the molecular structure.
-
X-ray Crystallography: Single crystals of the compound are grown, and X-ray diffraction analysis is performed to determine the precise three-dimensional atomic arrangement.
Computational Methodology
The DFT calculations are performed using a specific combination of a functional and a basis set.
-
Functional: A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for many organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) is often employed, which provides a flexible description of the electron distribution.
-
Software: The calculations are performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Procedure:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies are then compared with the experimental IR spectrum.
-
Logical Workflow
The process of validating experimental findings with DFT computational studies follows a logical workflow, as illustrated in the diagram below.
Caption: A flowchart illustrating the parallel experimental and computational workflows leading to data comparison and model validation.
A Comparative Guide to Structure Confirmation of Benzene-1,2,4,5-tetracarboxamide Derivatives: XRD vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray diffraction (XRD) analysis with alternative spectroscopic methods for the structural confirmation of Benzene-1,2,4,5-tetracarboxamide derivatives, also known as pyromellitamides. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate analytical techniques for their specific research needs.
Introduction
This compound derivatives are a class of compounds with a rigid aromatic core and multiple amide functionalities, making them attractive building blocks for supramolecular chemistry, materials science, and medicinal chemistry. Accurate structural confirmation is paramount for understanding their properties and function. While single-crystal X-ray diffraction (XRD) is considered the "gold standard" for unambiguous structure determination in the solid state, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial and often complementary information. This guide will compare these methods based on the structural information they provide, their experimental requirements, and their respective advantages and limitations.
Comparison of Analytical Techniques
The choice of analytical technique for structure confirmation depends on the nature of the sample (e.g., crystalline vs. amorphous, pure vs. mixture), the desired level of structural detail, and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (XRD) | - Unambiguous 3D molecular structure - Bond lengths, bond angles, and torsion angles - Stereochemistry and absolute configuration - Crystal packing and intermolecular interactions | Single crystal of sufficient size and quality (typically 0.1-0.5 mm) | Provides the most definitive structural information in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C, ¹⁵N) - Number of unique chemical environments - Proximity of atoms through space (NOE) - Information about molecular dynamics and conformation in solution | Soluble sample in a deuterated solvent | Provides detailed structural information in the solution state, which is often more relevant to biological systems. Non-destructive. | Does not provide direct information on bond lengths and angles. Spectra can be complex for large molecules. |
| Mass Spectrometry (MS) | - Molecular weight of the compound - Elemental composition (High-Resolution MS) - Fragmentation patterns providing structural clues | Small amount of sample, can be solid or liquid | High sensitivity, requires very little sample. Can be used for mixture analysis when coupled with a separation technique (e.g., LC-MS). | Provides limited information on stereochemistry and connectivity. Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, N-H) - Information on hydrogen bonding | Small amount of sample, can be solid, liquid, or gas | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Data: A Case Study
To illustrate the complementary nature of these techniques, we present data for a specific this compound derivative: N,N',N'',N'''-1,2,4,5-tetra(2-ethylhexyl)pyromellitamide . The data is adapted from the work of Webb et al. (2007).[1][2]
Single-Crystal X-ray Diffraction Data
The single-crystal X-ray structure of this pyromellitamide derivative reveals a one-dimensional columnar stack formed through an extensive network of intermolecular hydrogen bonds.[1][2]
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 13.123(3) |
| α (°) | 68.12(3) |
| β (°) | 80.12(3) |
| γ (°) | 70.12(3) |
| Volume (ų) | 1456.7(6) |
This data provides the precise spatial arrangement of the atoms in the crystal lattice.
Spectroscopic Data
The following spectroscopic data corroborates the structure determined by XRD and provides insights into the molecule's features in different states.
| Technique | Key Findings |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 2H, ArH), 7.85 (br s, 4H, NH), 3.40 (m, 8H, NCH₂), 1.65 (m, 4H, CH), 1.30 (m, 32H, CH₂), 0.90 (m, 24H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O), 137.5 (Ar-C), 118.5 (Ar-CH), 45.5 (NCH₂), 39.5 (CH), 31.0, 29.0, 24.0, 23.0 (CH₂), 14.0, 11.0 (CH₃) |
| IR (KBr pellet, cm⁻¹) | 3290 (N-H stretch), 2958, 2927, 2858 (C-H stretch), 1635 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) |
The NMR data confirms the connectivity of the atoms and the different proton and carbon environments, while the IR spectrum identifies the key functional groups.
Experimental Protocols
Synthesis of N,N',N'',N'''-tetra(2-ethylhexyl)pyromellitamide
This protocol is adapted from Webb et al. (2007).[1][2]
-
Amine Addition: To a solution of pyromellitic dianhydride (1.0 g, 4.58 mmol) in dry N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add 2-ethylhexylamine (3.0 g, 23.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into water (200 mL) to precipitate the product.
-
Filtration and Washing: Collect the white solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the desired N,N',N'',N'''-tetra(2-ethylhexyl)pyromellitamide.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Dissolve the synthesized compound in a suitable solvent or solvent mixture (e.g., chloroform/methanol). Slow evaporation of the solvent at room temperature over several days can yield single crystals suitable for XRD analysis.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Visualization of the Structure Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.
Caption: A generalized workflow for the synthesis and structural confirmation of organic compounds.
Conclusion
The structural confirmation of this compound derivatives is most robustly achieved through a combination of analytical techniques. Single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure, which is invaluable for understanding crystal engineering and material properties. However, spectroscopic methods such as NMR, MS, and IR are essential for confirming the molecular structure, assessing purity, and providing insights into the compound's behavior in solution. For researchers in drug development, understanding the solution-state conformation from NMR can be particularly critical. By integrating the data from these complementary techniques, scientists can achieve a comprehensive and unambiguous structural characterization of these important molecules.
References
Thermal gravimetric analysis to compare stability of Benzene-1,2,4,5-tetracarboxamide polymers
A detailed analysis of the thermal decomposition behavior of high-performance polymers derived from pyromellitic dianhydride reveals key structural influences on their stability. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the thermal gravimetric analysis (TGA) data for several Benzene-1,2,4,5-tetracarboxamide-based polymers, also known as polyimides, offering insights into their performance under thermal stress.
The thermal stability of polymeric materials is a critical parameter for their application in demanding environments, including advanced aerospace components, electronics, and biomedical devices. This compound-based polymers, synthesized from pyromellitic dianhydride (PMDA), are renowned for their exceptional thermal and mechanical properties. This guide summarizes key thermal stability data obtained through Thermal Gravimetric Analysis (TGA) and provides a standardized protocol for such evaluations.
Comparative Thermal Stability Data
The thermal stability of polyimides derived from pyromellitic dianhydride is significantly influenced by the chemical structure of the diamine monomer used in their synthesis. The following table summarizes the key thermal decomposition characteristics of several PMDA-based polyimides, providing a clear comparison of their performance.
| Polymer Designation | Diamine Monomer | Onset Decomposition Temperature (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Char Yield at 800°C (%) |
| PMDA-ODA | 4,4'-Oxydianiline | >500 | 505[1] | High (not specified) |
| PMDA-2,6-DAQ | 2,6-Diaminoanthraquinone | >550[2] | Not specified | High (not specified) |
| PMDA-1,5-DAQ | 1,5-Diaminoanthraquinone | >500[2] | Not specified | High (not specified) |
| PMDA-Aliphatic Diamine Copolymer | Short-chain aliphatic diamines | 258 - 350[3] | Not specified | Not specified |
Key Observations:
-
Aromatic vs. Aliphatic Diamines: Polyimides synthesized with aromatic diamines, such as 4,4'-oxydianiline (ODA) and diaminoanthraquinones (DAQ), exhibit significantly higher thermal stability compared to those incorporating short-chain aliphatic diamines. This is attributed to the rigid and thermally stable nature of the aromatic structures.
-
Isomeric Effects: The isomeric position of the amino groups on the anthraquinone moiety influences the thermal stability, with the PMDA-2,6-DAQ polymer showing a higher onset of decomposition than the PMDA-1,5-DAQ variant.[2]
-
High Decomposition Temperatures: The majority of the aromatic polyimides investigated demonstrate exceptional thermal stability, with decomposition commencing well above 500°C.
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
The following protocol outlines a standard procedure for conducting TGA to evaluate the thermal stability of polymers.
Objective: To determine the thermal decomposition profile of a polymer sample, including the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass (char yield).
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The desired heating program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) is plotted.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.
-
The temperature at 5% weight loss (T5%) is recorded as a measure of initial decomposition.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of the maximum rate of decomposition.
-
The residual mass at the end of the experiment is recorded as the char yield.
-
Logical Workflow for Polymer Stability Comparison
The following diagram illustrates the logical workflow for comparing the thermal stability of different polymers using Thermal Gravimetric Analysis.
Caption: Workflow for comparing polymer thermal stability via TGA.
References
Performance Evaluation of Benzene-1,2,4,5-tetracarboxamide-based and Amide-Functionalized Materials for CO₂ Capture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The critical need to mitigate rising atmospheric CO₂ levels has spurred the development of advanced materials for carbon capture. Among these, porous organic materials functionalized with nitrogen-containing groups, such as amides and amines, have emerged as promising candidates due to their tunable structures and strong affinity for CO₂. This guide provides a comparative performance evaluation of materials based on the Benzene-1,2,4,5-tetracarboxamide motif and other amide/amine-functionalized porous polymers, offering insights supported by experimental data.
While specific data on porous polymers constructed solely from this compound is limited in publicly available literature, the principles of CO₂ capture in chemically similar amide-functionalized materials provide a strong basis for performance estimation and comparison. The amide functionality offers a unique combination of hydrogen bond donating (N-H) and accepting (C=O) sites, which can enhance CO₂ adsorption.[1]
Comparative Performance Data
The following tables summarize the CO₂ capture performance of various amide- and amine-functionalized porous materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other Porous Organic Polymers (POPs). These serve as a benchmark for evaluating the potential of new materials in this class.
Table 1: CO₂ Adsorption Capacities of Amide-Functionalized Porous Materials
| Material | Type | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temperature) | Heats of Adsorption (kJ/mol) | Reference |
| NJU-Bai3 | MOF | ~5.0 | 1 bar, 273 K | 36.5 | |
| MFM-136 | MOF | 14.3 | 20 bar, 273 K | - | |
| UTSA-48 | MOF | - | - | 30.0 | [1] |
| HNUST-3 | MOF | 7.53 | 1 atm, 273 K | - | [1] |
| Carbamoyl-Decorated Cyclodextrins | Macrocycle | 162-193 ppm range | Ambient | - | [2] |
Table 2: CO₂ Adsorption Capacities of Amine-Functionalized Porous Materials
| Material | Type | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temperature) | Amine Loading | Reference |
| PEI-functionalized silica | POP | 3.36 | Ambient, 19% RH | - | [3] |
| APDES-NFC | POP | 2.13 | Ambient | - | [3] |
| Hydrazine-Mg₂(dobpdc) | MOF | 3.89 | Ambient | - | [3] |
| TRI-MCM-41 | POP | 1.4 | Ambient | - | [3] |
| AEAPDMS-NFC | POP | 1.39 | Ambient | - | [3] |
| ED-Mg/DOBDC | MOF | 1.5 | Ambient | - | [3] |
| Aziridine-silica | POP | 1.78 | Ambient | - | [3] |
| APTMS-hybrid silica | POP | 1.68 | Ambient | - | [3] |
Experimental Protocols
The data presented above are typically obtained through a series of standardized experiments designed to characterize the gas sorption properties of porous materials.
Gas Adsorption Isotherm Measurements
This is the most common method to determine the CO₂ uptake capacity of a material at a given temperature.
-
Apparatus: Volumetric or gravimetric sorption analyzers are standard instruments.[4][5]
-
Procedure:
-
A known mass of the adsorbent material is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed impurities and moisture.
-
The sample tube is then cooled to the desired experimental temperature (e.g., 273 K or 298 K).
-
Small, known amounts of CO₂ are incrementally introduced into the sample tube.
-
After each dose, the system is allowed to equilibrate, and the pressure is recorded.
-
The amount of CO₂ adsorbed is calculated from the pressure change.
-
This process is repeated over a range of pressures to generate an adsorption isotherm.[6][7][8]
-
Selectivity Calculation
Selectivity for CO₂ over other gases (like N₂ or CH₄) is a crucial performance metric. It is often estimated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherm data.
-
Procedure:
-
Single-component adsorption isotherms for CO₂ and the other relevant gases (e.g., N₂) are measured as described above.
-
The experimental isotherm data are fitted to an appropriate model (e.g., Langmuir, Sips).
-
The IAST calculations are then performed using the fitted isotherm parameters to predict the composition of the adsorbed phase for a given gas mixture composition and pressure.
-
Isosteric Heat of Adsorption (Qst)
The isosteric heat of adsorption provides information about the strength of the interaction between CO₂ and the adsorbent. It is calculated from adsorption isotherms measured at multiple temperatures.
-
Procedure:
-
CO₂ adsorption isotherms are measured at a minimum of two different temperatures (e.g., 273 K, 288 K, and 298 K).
-
The Clausius-Clapeyron equation is applied to the isotherm data to calculate the isosteric heat of adsorption as a function of CO₂ loading.
-
Cyclic Stability Testing
The ability of a material to maintain its CO₂ capture capacity over multiple adsorption-desorption cycles is critical for practical applications.
-
Apparatus: Thermogravimetric Analyzer (TGA) or a packed-bed flow system.
-
Procedure (TGA):
-
The sample is heated under an inert gas flow to a regeneration temperature to desorb any captured CO₂.
-
The temperature is then lowered to the adsorption temperature, and the gas is switched to a CO₂-containing mixture.
-
The weight gain due to CO₂ adsorption is recorded.
-
Steps 1-3 are repeated for a desired number of cycles to assess the material's stability.
-
Visualizing the CO₂ Capture Process
The following diagrams illustrate the conceptual workflows and relationships in the evaluation of this compound-based and other functionalized materials for CO₂ capture.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. A reference high-pressure CO2 adsorption isotherm for ammonium ZSM-5 zeolite: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Supramolecular Assembly: Benzene-1,2,4,5-tetracarboxamide vs. Trimesic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and materials science, the rational design of self-assembling systems is paramount for the development of novel functional materials. Among the vast array of molecular building blocks, those based on a central benzene core functionalized with hydrogen-bonding moieties have proven to be exceptionally versatile. This guide provides an objective comparison of two such building blocks: benzene-1,2,4,5-tetracarboxamide and trimesic acid (benzene-1,3,5-tricarboxylic acid).
While direct comparative studies of these two specific molecules are not extensively available in the current literature, this guide synthesizes existing experimental data for each, and for closely related analogues, to provide a comprehensive overview of their respective performance in supramolecular assembly. The comparison focuses on their hydrogen bonding capabilities, the resulting supramolecular architectures, and their potential applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Supramolecular Assembly
| Feature | This compound (and its derivatives) | Trimesic Acid |
| Primary Functional Group | Amide (-CONH₂) | Carboxylic Acid (-COOH) |
| Dominant Hydrogen Bonding | Strong N-H···O=C hydrogen bonds, often leading to one-dimensional, fibrous assemblies.[1] | O-H···O=C hydrogen bonds, forming robust dimeric or trimeric synthons that lead to two-dimensional porous networks.[2] |
| Typical Supramolecular Architecture | Fibrous networks, gels, and liquid crystals.[3] | Two-dimensional porous networks, commonly "chickenwire" or "flower" structures.[2] |
| Pore Size of Networks | Not typically forming well-defined porous networks. | Tunable, with reported pore sizes around 1 nm.[2] |
| Applications | Gelators for drug delivery and tissue engineering, components of liquid crystals. | Host-guest chemistry, molecular sieves, templates for nanoparticle synthesis. |
Performance in Supramolecular Assembly: A Detailed Comparison
This compound: A Propensity for Fibrous Architectures
This compound, and more broadly benzene-polycarboxamides, are powerful building blocks for the construction of one-dimensional supramolecular polymers. The amide functional groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of strong, directional hydrogen bonds.[1] Unlike the divergent hydrogen bonding often seen with carboxylic acids, the geometry of the amide group favors linear propagation, resulting in the formation of tapes, fibers, and ribbons. These fibrous structures can entangle to form extensive networks, leading to the gelation of solvents at low concentrations.
Derivatives of benzene-1,3,5-tricarboxamide (a close structural analogue) are well-documented to be excellent gelators of both water and organic solvents.[3] The self-assembly process is often highly cooperative, leading to the formation of long, uniform fibers. These properties make benzene-carboxamides attractive for applications in drug delivery, where the gel matrix can encapsulate therapeutic agents, and in tissue engineering as scaffolds for cell growth.
Trimesic Acid: A Master of Two-Dimensional Network Formation
Trimesic acid is a canonical molecule in the field of crystal engineering and surface science, renowned for its ability to form highly ordered, two-dimensional porous networks.[2] The three carboxylic acid groups, arranged with 120° symmetry, readily form robust hydrogen-bonded synthons, most commonly dimers where two carboxylic acid groups from adjacent molecules interact. This leads to the formation of hexagonal "chickenwire" or "flower" porous structures on various surfaces.[2]
The pore size of these networks is on the nanometer scale, making them ideal candidates for host-guest chemistry, where they can trap and organize guest molecules.[2] The assembly of trimesic acid is highly influenced by the substrate, solvent, and temperature, allowing for a degree of control over the resulting network structure.[4]
Quantitative Data Summary
Table 1: Properties of Supramolecular Assemblies from Benzene-1,3,5-tricarboxamide Derivatives (as analogues for this compound)
| Derivative | Solvent | Minimum Gelation Concentration (wt%) | Morphology | Reference |
| N-alkylated benzene-1,3,5-tricarboxamides | Various organic solvents | 0.2 - 2.0 | Fibrous networks | [3] |
| Water-soluble benzene-1,3,5-tricarboxamides | Water | ~0.05 | Nanotubes and fibers | [5] |
Table 2: Properties of Supramolecular Assemblies from Trimesic Acid
| Substrate | Solvent/Conditions | Supramolecular Structure | Pore Diameter (nm) | Unit Cell Parameters | Reference |
| Graphite (HOPG) | Nonanoic Acid | Chickenwire | ~1.0 | a = b = 1.7 ± 0.1 nm, α = 60 ± 4° | [2] |
| Graphite (HOPG) | Heptanoic Acid | Flower | ~1.0 | a = b = 2.8 ± 0.2 nm, α = 60 ± 4° | [2] |
| Au(111) | UHV | Chickenwire | ~1.1 | a = 1.6 nm | |
| Au(111) | UHV | Flower | ~1.1 | a = 2.8 nm |
Experimental Protocols
Synthesis and Gelation Test of Benzene-1,3,5-tricarboxamide Derivatives
This protocol is adapted from methods used for benzene-1,3,5-tricarboxamide derivatives, which are expected to be similar for the 1,2,4,5-isomer.
-
Synthesis: Benzene-1,3,5-tricarbonyl trichloride is reacted with the desired amine in the presence of a base like triethylamine in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is typically stirred overnight. The product is then purified by column chromatography.[3]
-
Gelation Test: A weighted amount of the benzene-tricarboxamide derivative is placed in a vial with a measured volume of the solvent to be tested. The mixture is heated until the solid dissolves. The solution is then allowed to cool to room temperature. A successful gel is recorded if no gravitational flow is observed when the vial is inverted.
Formation and Characterization of Trimesic Acid Networks on a Surface
This protocol describes the formation of trimesic acid networks at the liquid-solid interface for scanning tunneling microscopy (STM) analysis.
-
Sample Preparation: A solution of trimesic acid is prepared in an appropriate solvent (e.g., nonanoic acid, heptanoic acid). A droplet of this solution is applied to a freshly cleaved highly oriented pyrolytic graphite (HOPG) substrate.
-
STM Imaging: The STM tip is immersed in the liquid layer on the HOPG surface. Imaging is performed in constant-current mode. The bias voltage and tunneling current are adjusted to obtain high-resolution images of the self-assembled network. Typical imaging parameters are in the range of -1.5 to +1.5 V for the bias voltage and 20 to 100 pA for the tunneling current.
Visualization of Supramolecular Interactions
The distinct hydrogen bonding patterns of this compound and trimesic acid are fundamental to their different self-assembly behaviors. The following diagrams, generated using Graphviz, illustrate these differences.
Conclusion
This compound and trimesic acid represent two distinct classes of building blocks for supramolecular assembly, primarily dictated by the nature of their functional groups. The amide groups of this compound favor the formation of one-dimensional, fibrous structures, making its derivatives excellent candidates for gelators in biomedical applications. In contrast, the carboxylic acid groups of trimesic acid promote the formation of robust, two-dimensional porous networks, rendering it highly suitable for applications in host-guest chemistry and surface patterning.
The choice between these two molecules, or their derivatives, will ultimately depend on the desired architecture and function of the final supramolecular material. While this guide provides a comparison based on existing data, further direct comparative studies would be invaluable to fully elucidate the subtle differences in their assembly behavior and to unlock their full potential in materials science and drug development.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Hydrogen and coordination bonding supramolecular structures of trimesic acid on Cu(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Magnetic Behavior of Transition Metal-Organic Frameworks with Benzene-1,2,4,5-tetracarboxylate Linkers
A detailed examination of how the metal node influences the magnetic properties of a series of isostructural Metal-Organic Frameworks (MOFs), providing key data for the design of novel magnetic materials.
Comparative Magnetic and Structural Data
The choice of the metal node coordinated to the Benzene-1,2,4,5-tetracarboxylate linker directly dictates the resulting magnetic properties of the MOF. The following table summarizes the key magnetic and structural parameters for Co(II) and Cu(II) based MOFs. Information for Mn(II) and Ni(II) is inferred from related compounds due to the absence of specific studies on their pure H₄btec frameworks.
| Metal Node | Formula | Magnetic Behavior | Coupling Constant (J) | Weiss Constant (θ) | Synthesis Method |
| Co(II) | [{Co(H₂btec)(H₂O)₄}·4-apy·(H₂O)₂]n | Antiferromagnetic | -0.60 cm⁻¹[1] | Not Reported | Room Temperature |
| Cu(II) | [{Cu(btec)(4-apy)₂}·(4-Hapy)₂·(H₂O)₄]n | Antiferromagnetic | -0.50 cm⁻¹[1] | Not Reported | Room Temperature |
| Mn(II) | Not Reported | Expected Antiferromagnetic | Not Reported | Not Reported | Solvothermal |
| Ni(II) | Not Reported | Expected Antiferromagnetic or Weak Ferromagnetic | Not Reported | Not Reported | Solvothermal |
Influence of the Metal Node on Magnetic Properties
The magnetic behavior of these MOFs is primarily determined by the electronic configuration of the d-orbitals of the transition metal ion and the geometry of the coordination environment. The Benzene-1,2,4,5-tetracarboxylate linker facilitates magnetic exchange interactions between the metal centers.
Cobalt (II) and Copper (II) MOFs: Both the Co(II) and Cu(II) MOFs synthesized with the H₄btec linker exhibit antiferromagnetic interactions.[1] This indicates that the magnetic moments of adjacent metal ions align in an antiparallel fashion at low temperatures. The strength of this magnetic coupling is quantified by the coupling constant, J, where a negative value signifies antiferromagnetic behavior. The reported J values for the Co(II) and Cu(II) frameworks are -0.60 cm⁻¹ and -0.50 cm⁻¹, respectively, suggesting weak antiferromagnetic coupling in both cases.[1]
Manganese (II) and Nickel (II) MOFs: While specific magnetic data for Mn(II) and Ni(II) MOFs with the H₄btec linker are not available, studies on analogous systems with similar carboxylate linkers provide insight into their expected behavior. Mn(II)-based MOFs typically exhibit weak antiferromagnetic interactions.[2] Ni(II) MOFs can display a range of magnetic phenomena, including antiferromagnetism and, in some cases, weak ferromagnetism or spin-canted antiferromagnetism due to the single-ion anisotropy of the Ni(II) ion.[3] A mixed-metal NiFeMn-pma (where pma is pyromellitic acid or benzene-1,2,4,5-tetracarboxylic acid) has been synthesized, indicating the feasibility of incorporating these metals into such frameworks.[4]
Experimental Protocols
The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, although room temperature synthesis has also been successful for the Co(II) and Cu(II) analogues.[1] The general procedure involves the reaction of a metal salt with the Benzene-1,2,4,5-tetracarboxylic acid linker in a suitable solvent system.
General Synthesis Workflow
Detailed Synthesis of Co(II) and Cu(II)-H₄btec MOFs
The synthesis of [{Co(H₂btec)(H₂O)₄}·4-apy·(H₂O)₂]n and [{Cu(btec)(4-apy)₂}·(4-Hapy)₂·(H₂O)₄]n was achieved at room temperature.[1] The general procedure involves:
-
Dissolving the respective metal nitrate salt, Benzene-1,2,4,5-tetracarboxylic acid, and a co-ligand (like 4-aminopyridine) in a suitable solvent mixture.
-
Adjusting the pH of the solution can influence the final product.
-
Allowing the solution to stand at room temperature for several days to facilitate crystal growth.
-
The resulting crystals are then collected by filtration, washed, and dried.
Magnetic Characterization
The magnetic properties of the synthesized MOFs are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.[3]
-
Magnetic Susceptibility (χ) vs. Temperature (T): Measurements are performed over a temperature range (e.g., 2-300 K) in an applied magnetic field. The data is often plotted as χT vs. T to analyze the nature of the magnetic interactions. A decrease in χT upon cooling typically indicates antiferromagnetic coupling.
-
Magnetization (M) vs. Applied Magnetic Field (H): Isothermal magnetization measurements are conducted at low temperatures to study the saturation magnetization and check for magnetic hysteresis.
-
Data Analysis: The magnetic susceptibility data are often fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Weiss constant (θ), which provides further information about the strength and nature of the magnetic interactions. For more complex systems, appropriate models like the Bonner-Fisher model for 1D chains may be used.
Logical Relationship between Metal Node and Magnetic Behavior
The choice of the 3d transition metal ion as the node in the MOF architecture is a critical determinant of the resulting magnetic properties. The following diagram illustrates the relationship between the electronic configuration of the metal ion and the observed magnetic behavior in these frameworks.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, structural characterization and magnetic behavior of a 2D bi-layer MOF, {[Ni2(C5O5)2(bpe)2]·H2O}n (bpe = 1,2-bis(4-pyridyl)ethylene) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural, magnetic, and gas adsorption study of a series of partially fluorinated metal-organic frameworks (HF-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Benzene-1,2,4,5-tetracarboxamide via HPLC
For researchers, scientists, and professionals in drug development, the accurate assessment of purity for synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Benzene-1,2,4,5-tetracarboxamide. Experimental data and detailed protocols are presented to support the objective comparison.
Introduction to Purity Assessment of this compound
This compound is a polar aromatic compound with potential applications in materials science and as a building block in medicinal chemistry. Due to its structure, featuring four amide groups on a benzene ring, it is expected to be a highly polar molecule with limited solubility in common organic solvents. These characteristics present a challenge for traditional reversed-phase HPLC methods, often leading to poor retention and peak shape. This guide outlines a robust HPLC method tailored for such polar compounds and compares its performance with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with a polar-modified stationary phase is proposed for the purity assessment of this compound. This approach is designed to enhance the retention of the polar analyte and provide a reliable separation from potential impurities.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 1.0 mg of synthesized this compound.
-
Dissolve the sample in 1.0 mL of a suitable solvent. Given the expected low solubility, a solvent such as dimethyl sulfoxide (DMSO) or a mixture of water and an organic solvent with additives may be required.
-
If necessary, sonicate the sample for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Ascentis RP-Amide, 15 cm x 4.6 mm, 5 µm, or a similar polar-embedded or phenyl column is recommended for enhanced retention of polar compounds.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) at 254 nm. A wavelength scan from 200-400 nm is advisable to identify the optimal detection wavelength for the main compound and any impurities.[3]
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Peak purity analysis using the DAD can be employed to check for co-eluting impurities.[3]
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| This compound | 12.5 | 4500000 | 99.50 |
| Impurity 1 | 8.2 | 15000 | 0.33 |
| Impurity 2 | 15.1 | 7500 | 0.17 |
| Total | 4522500 | 100.00 |
Visualization of the Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and disadvantages.
Alternative Techniques
-
Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns.[4]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC that is well-suited for the separation of some polar compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or direct infusion, MS can identify impurities based on their mass-to-charge ratio, providing a high degree of specificity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase, which is particularly effective for retaining and separating very polar compounds.[5][6]
Comparative Analysis
The following table provides a comparison of these techniques for the purity assessment of this compound.
| Technique | Advantages | Disadvantages |
| HPLC | Robust, versatile, and widely available. Provides quantitative purity data based on peak area percentage. | May require significant method development for highly polar compounds. Purity is relative unless a certified standard is used. |
| UPLC | Faster run times, higher resolution, and lower solvent consumption compared to HPLC. | Higher backpressure requires specialized instrumentation. |
| SFC | Environmentally friendly (uses supercritical CO2), fast, and offers unique selectivity. | May not be suitable for all polar compounds; requires specialized equipment. |
| NMR | Provides structural confirmation and can determine absolute purity (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for qNMR. |
| MS | Highly sensitive and specific for impurity identification. | Quantification can be challenging without appropriate standards. Ionization efficiency can vary significantly between compounds. |
| HILIC | Excellent retention for very polar compounds that are poorly retained in reversed-phase.[5][6] | Can have longer equilibration times and may be less robust than reversed-phase methods. |
Logical Relationship of Analytical Techniques
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 4. Separation of Tetramethyl benzene-1,2,4,5-tetracarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
Proper Disposal of Benzene-1,2,4,5-tetracarboxamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Benzene-1,2,4,5-tetracarboxamide, as with any laboratory chemical, is a critical component of ensuring personnel safety and environmental compliance. This guide provides essential procedural information for researchers and laboratory managers responsible for handling this compound's waste stream. The fundamental principle is to manage all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety professional.[1]
Immediate Safety & Handling for Disposal
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably a fume hood.[2][3] Adherence to personal protective equipment (PPE) standards is mandatory.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Use chemical-impermeable gloves and wear impervious, flame-resistant clothing to prevent skin contact.[2]
-
Respiratory Protection: Avoid the formation and inhalation of dust.[2] If dust is generated, appropriate respiratory protection should be used.
In case of a spill, prevent the chemical from entering drains or the environment.[2] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2]
Disposal Data Summary
| Parameter | Information | Source |
| Physical State | Solid (Powder/Crystals) | [4] |
| GHS Hazard Classification | Not explicitly classified in available SDS; however, general laboratory waste protocols should be followed. | [2] |
| Recommended Disposal Method | Collection in a labeled, sealed container for transfer to an approved waste disposal facility. High-temperature incineration is the typical method for solid organic chemical waste. | [2][5] |
| Container Type | A suitable, closed, and properly labeled container compatible with solid chemical waste. The original container is often suitable.[4][6] | |
| Environmental Precautions | Discharge into the environment must be avoided. Prevent entry into drains and waterways. | [2] |
| Incompatible Materials | Strong oxidizing agents and strong bases should be considered during segregation. | [7] |
Procedural Disposal Protocol
The following step-by-step protocol outlines the standard procedure for the collection and disposal of this compound from a laboratory setting. On-site chemical treatment or neutralization by laboratory personnel is not recommended; waste management should be handled by the institution's Environmental Health & Safety (EHS) office or a licensed contractor.[1]
-
Waste Identification and Segregation:
-
Containment and Labeling:
-
Collect the waste material, including any contaminated items like gloves or absorbent paper, in a designated container.[4] The container must be in good condition, compatible with the chemical, and have a secure, tightly closing lid.[2][3]
-
Clearly label the container with a "Hazardous Waste" tag.[4] The label must include:
-
The full chemical name: "this compound".
-
The date when waste was first added to the container.
-
The specific hazards associated with the material (if known).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[3]
-
The SAA should be away from normal laboratory operations and equipped with secondary containment to manage potential leaks.[6]
-
Ensure the container remains closed except when adding waste.[3]
-
-
Arranging for Disposal:
-
Once the container is full (no more than 90% capacity) or when the waste is no longer being generated, contact your institution's EHS or equivalent safety department to schedule a waste pickup.[3][4]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel must handle the collection and transport.[1]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed properly. To be considered "empty," all contents must be removed.[6]
-
For containers that held acutely hazardous waste (P-listed chemicals), triple-rinsing is required, with the rinsate collected as hazardous waste.[1] While this compound is not specifically listed as acutely hazardous, following a triple-rinse procedure is best practice.
-
The first rinse should be collected as chemical waste. Subsequent rinses may be disposable down the drain, pending local regulations.[8] After rinsing, deface or remove the original label before recycling or discarding the container as regular trash.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. echemi.com [echemi.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. chemos.de [chemos.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Logistical Information for Handling Benzene-1,2,4,5-tetracarboxamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Benzene-1,2,4,5-tetracarboxamide, fostering a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves | EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[1] |
| Hand Protection | Gloves must be inspected prior to use. Wash and dry hands after handling. | N/A |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear suitable protective clothing.[1]
Storage:
-
Keep containers suitable and closed for disposal.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Containment and Cleanup:
-
In case of a spill, collect and arrange for disposal.[1]
-
Keep the chemical in suitable and closed containers for disposal.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
